URAT1 inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[5-bromo-4-[(4-bromonaphthalen-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O2S2/c20-17-8-7-13(15-5-1-2-6-16(15)17)11-26-18(21)23-24-19(26)29-12-30(27,28)25-14-4-3-9-22-10-14/h1-10,25H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJDNPRRPXSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CN3C(=NN=C3Br)SCS(=O)(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of URAT1 Inhibitors
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Urate Transporter 1 (URAT1) inhibitors, intended for researchers, scientists, and professionals in drug development.
Introduction: URAT1 as a Therapeutic Target
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1] Primarily located on the apical membrane of proximal tubule cells in the kidneys, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2] In conditions like hyperuricemia, characterized by elevated serum uric acid, the activity of URAT1 can be a contributing factor.[2] Chronic hyperuricemia can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout.[2][3][4]
Given that approximately 90% of hyperuricemia cases are due to impaired renal excretion of uric acid, inhibiting URAT1 is a primary therapeutic strategy.[5][6] By blocking URAT1, these inhibitors increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[2] This makes URAT1 a clinically validated and highly attractive target for the development of new treatments for gout and hyperuricemia.[7]
The Discovery and Development of URAT1 Inhibitors
The development of URAT1 inhibitors has evolved from non-selective compounds to highly potent and selective agents.
-
Early Uricosuric Agents: Drugs like Probenecid and Benzbromarone were among the first used to increase uric acid excretion. While effective, their use has been limited by factors such as modest efficacy and potential for toxicity, including instances of liver toxicity with Benzbromarone.[7]
-
Selective Urate Reabsorption Inhibitors (SURIs): The limitations of early agents spurred the development of more selective inhibitors.
-
Lesinurad: Approved by the FDA, Lesinurad is a selective inhibitor of URAT1 and also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[5][8][9] It is typically used in combination with xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat for patients who do not achieve target serum uric acid levels with an XOI alone.[8]
-
Verinurad (RDEA3170): Another potent and specific URAT1 inhibitor that has been evaluated for gout therapy.[10][11]
-
Dotinurad: Approved in Japan, Dotinurad is a selective urate reabsorption inhibitor that shows minimal effects on other transporters like ABCG2, OAT1, and OAT3.[7]
-
The discovery process for novel URAT1 inhibitors often involves ligand-based drug design, where the structures of known inhibitors are used as a template for creating new compounds.[7] High-throughput screening of compound libraries using cell-based assays is also a common strategy.[5][12]
Mechanism of Action of URAT1 Inhibitors
URAT1 functions as an anion exchanger, reabsorbing urate from the tubular lumen in exchange for an intracellular anion, such as lactate or nicotinate. URAT1 inhibitors act by binding to the transporter, blocking the passage of uric acid.
Recent structural studies using cryo-electron microscopy have provided detailed insights into this mechanism. These studies show that inhibitors bind to a central cavity within the inward-facing conformation of the transporter.[1][13] This binding sterically hinders the transit of uric acid through the substrate channel, effectively preventing its reabsorption.[10][11]
Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.
Synthesis of URAT1 Inhibitors
The chemical synthesis of URAT1 inhibitors involves multi-step organic chemistry protocols. Lesinurad serves as a representative example due to its well-documented synthetic routes.
The synthesis of Lesinurad can be achieved through various routes. A common pathway involves the construction of the substituted naphthalene core, followed by the formation of the triazole ring and subsequent attachment of the thioacetic acid side chain.[14][15]
Step 1: Synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene 4-Cyclopropyl-1-naphthalenamine hydrochloride reacts with thiophosgene in a two-phase system (e.g., dichloromethane and water) to yield 1-cyclopropyl-4-isothiocyanatonaphthalene.[15]
Step 2: Formation of the Triazole Thiol The isothiocyanate intermediate reacts with formyl hydrazide. This proceeds through an initial addition reaction followed by cyclization to form 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.[15]
Step 3: S-Alkylation The triazole thiol undergoes a substitution reaction with methyl bromoacetate in a solvent mixture like acetone and water to yield methyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetate.[15]
Step 4: Bromination and Hydrolysis The final steps involve bromination of the triazole ring followed by hydrolysis of the methyl ester to give the final product, Lesinurad.[15]
Caption: Simplified synthetic workflow for Lesinurad.
Structure-Activity Relationship (SAR) Studies
SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of URAT1 inhibitors. Research has identified several key structural features that influence activity.
-
Acidic Moiety: A carboxylic acid group or a bioisostere is often a crucial feature, believed to interact with a positively charged binding pocket within the transporter.[6][16]
-
Core Scaffold: The central scaffold plays a significant role in orienting the key interacting groups. For instance, systematic exploration of a diarylmethane backbone has led to the discovery of inhibitors that are significantly more potent than Lesinurad and Benzbromarone.[6][17]
-
Substitutions: Modifications to the aromatic rings can dramatically impact inhibitory activity. For Lesinurad analogues, the 1-cyclopropylnaphthalene core is important for its uric acid-lowering effects.[5] Electron-withdrawing groups on certain phenyl rings can increase potency, while electron-donating groups may decrease it.[16]
Caption: Logical relationships in a typical SAR study for URAT1 inhibitors.
Key Experimental Protocols
The evaluation of novel URAT1 inhibitors relies on robust in vitro and in vivo assays. A cornerstone of in vitro testing is the cell-based uric acid uptake assay.
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells engineered to express human URAT1.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are commonly used. They are cultured and transiently transfected with a plasmid encoding human URAT1.[7] Co-transfection with PDZK1, a scaffold protein, can enhance URAT1 expression and function.[5]
-
Compound Preparation: Test inhibitors are dissolved (e.g., in DMSO) and diluted to various concentrations in a suitable buffer.
-
Uptake Assay:
-
Transfected cells are seeded in multi-well plates.
-
Cells are washed and pre-incubated with buffer.
-
The test compound (inhibitor) is added to the cells and incubated for a short period.
-
A solution containing ¹⁴C-labeled uric acid is added, and uptake is allowed to proceed for a defined time (e.g., 5-10 minutes).
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce uric acid uptake by 50%) is then determined by fitting the data to a dose-response curve.[6]
Caption: Experimental workflow for a cell-based URAT1 inhibition assay.
Quantitative Data of URAT1 Inhibitors
The inhibitory potency of different compounds is typically compared using their IC₅₀ values. Lower IC₅₀ values indicate higher potency.
| Compound | Target(s) | IC₅₀ (Human URAT1) | Reference |
| Benzbromarone | URAT1 | 0.28 µM - 14.3 µM | [5][6] |
| Lesinurad | URAT1, OAT4 | 7.18 µM - 7.2 µM | [5][6] |
| Verinurad | URAT1 | 0.025 µM (25 nM) | [11] |
| Febuxostat | XO, URAT1 | 36.1 µM | [5] |
| Compound 1g | URAT1 | 0.032 µM | [5] |
| Compound 1h | URAT1 | 0.035 µM | [6] |
| Compound B21 | URAT1 | 0.17 µM | [7] |
| BDEO | URAT1, XO | Kᵢ = 0.14 µM | [5][18] |
Note: IC₅₀ values can vary between different studies and assay conditions.
Conclusion and Future Directions
The inhibition of URAT1 is a cornerstone of modern therapy for hyperuricemia and gout. The journey from early, non-selective drugs to potent and selective inhibitors like Lesinurad and Dotinurad highlights the success of targeted drug discovery. Structure-activity relationship studies have been instrumental in this progress, leading to the identification of novel chemical scaffolds with sub-micromolar inhibitory activities.[6]
Future research will likely focus on several key areas:
-
Dual-Target Inhibitors: Developing compounds that inhibit both URAT1 and another target, such as xanthine oxidase (XO) or GLUT9, could offer enhanced urate-lowering effects and a better safety profile.[5]
-
Improving Pharmacokinetics and Safety: Continued optimization is needed to discover inhibitors with ideal drug-like properties and minimal off-target effects, thereby avoiding the toxicities associated with earlier agents.[7]
-
Structural Biology: As more high-resolution structures of URAT1 in complex with various inhibitors become available, structure-based drug design will play an increasingly important role in the development of next-generation therapies.[1][3][13]
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lesinurad - Wikipedia [en.wikipedia.org]
- 9. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 11. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. globethesis.com [globethesis.com]
- 15. Synthesis of Lesinurad [cjph.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
URAT1 Inhibitor 1: A Preclinical Data Compendium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for URAT1 Inhibitor 1, a representative compound targeting the urate transporter 1 (URAT1). The information presented herein is a synthesis of publicly available preclinical data for leading URAT1 inhibitors, including dotinurad, benzbromarone, and verinurad (RDEA3170), to provide a comprehensive profile for a representative URAT1 inhibitor.
Core Mechanism of Action
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an organic anion transporter primarily located on the apical membrane of proximal tubule cells in the kidneys.[1][2] It plays a crucial role in maintaining uric acid homeostasis by reabsorbing uric acid from the renal tubules back into the bloodstream.[1][2] Inhibition of URAT1 is a key therapeutic strategy for hyperuricemia and gout, as it promotes the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[3]
Signaling and Transport Pathway
The following diagram illustrates the role of URAT1 in renal urate reabsorption and the mechanism of its inhibition.
Quantitative Preclinical Data
The following tables summarize the in vitro potency and in vivo efficacy of representative URAT1 inhibitors.
Table 1: In Vitro Potency of URAT1 Inhibitors
| Compound | IC50 (µM) vs. Human URAT1 | Reference |
| Dotinurad | 0.0372 | [4] |
| Benzbromarone | 0.190 - 6.878 | [4][5] |
| Verinurad (RDEA3170) | Not specified | |
| Lesinurad | 30.0 | [4] |
| Probenecid | 165 | [4] |
Table 2: In Vivo Efficacy of URAT1 Inhibitors in Animal Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Dotinurad | Cebus monkeys | 1-30 mg/kg | Dose-dependent decrease in plasma urate and increase in fractional excretion of urate. | [4] |
| Benzbromarone | Cebus monkeys | 30 mg/kg | Modest effect on plasma urate levels. | [6] |
| JNS4 (Benzbromarone analog) | Mouse model of hyperuricemia | 1-4 mg/kg | Higher urate-lowering effects compared to benzbromarone and lesinurad. | [7] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro URAT1 Inhibition Assay
This assay evaluates the ability of a test compound to inhibit URAT1-mediated uptake of a substrate in a cell-based system.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used as they do not endogenously express URAT1.
-
Transfection: HEK293 cells are stably transfected with a plasmid containing the full-length human SLC22A12 gene.
-
Assay Procedure:
-
URAT1-expressing HEK293 cells are seeded in 96-well plates.
-
Cells are pre-incubated with varying concentrations of the test inhibitor.
-
A radiolabeled substrate, typically [14C]-uric acid, is added to initiate the uptake reaction.
-
After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.[8]
In Vivo Hyperuricemia Animal Model
This model is used to assess the in vivo efficacy of URAT1 inhibitors in reducing serum uric acid levels.
Methodology:
-
Animal Model: Rodents, such as rats or mice, are commonly used. Because most mammals have the enzyme uricase which degrades uric acid, a uricase inhibitor is required to induce hyperuricemia.[9]
-
Induction of Hyperuricemia:
-
Drug Administration: The test URAT1 inhibitor is typically administered orally.
-
Sample Collection: Blood and urine samples are collected at various time points after drug administration.
-
Endpoint Analysis: Serum and urinary uric acid levels are measured. The primary efficacy endpoints are the reduction in serum uric acid and the increase in the fractional excretion of uric acid (FEUA).[4]
Concluding Remarks
The preclinical data for representative URAT1 inhibitors demonstrate a clear mechanism of action, potent in vitro activity, and significant in vivo efficacy in animal models of hyperuricemia. The experimental protocols outlined provide a foundation for the continued evaluation and development of novel URAT1 inhibitors for the treatment of gout and other hyperuricemic conditions. Further preclinical studies should focus on the selectivity profile against other renal transporters and long-term safety assessments.
References
- 1. glpbio.com [glpbio.com]
- 2. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Review of Urate-Lowering Therapeutics: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
URAT1 Inhibitors for Hyperuricemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is a key driver of gout and is increasingly associated with other metabolic and cardiovascular diseases. The urate transporter 1 (URAT1), a protein primarily located in the proximal tubules of the kidneys, plays a crucial role in the reabsorption of uric acid from urine back into the bloodstream.[1] Inhibition of URAT1 is a clinically validated and promising therapeutic strategy for the management of hyperuricemia. This technical guide provides an in-depth overview of URAT1 inhibitors, encompassing their mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to their research and development.
Mechanism of Action of URAT1 Inhibitors
URAT1, encoded by the SLC22A12 gene, is an organic anion transporter that facilitates the reabsorption of uric acid from the renal tubular lumen.[1] URAT1 inhibitors function by competitively blocking this transporter, thereby increasing the fractional excretion of uric acid (FEUA) and subsequently lowering sUA levels.[1] This targeted action on renal urate handling provides an effective therapeutic approach for hyperuricemia.
Signaling Pathway of URAT1-Mediated Uric Acid Reabsorption and Inhibition
References
URAT1 Inhibitor 1: A Deep Dive into a Promising Gout Therapeutic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Gout, a form of inflammatory arthritis, is characterized by hyperuricemia—an excess of uric acid in the blood. This leads to the deposition of monosodium urate crystals in and around the joints, causing severe pain and inflammation. A key strategy in managing gout is to lower serum uric acid (sUA) levels. Urate transporter 1 (URAT1), a protein primarily located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption back into the bloodstream.[1] Inhibition of URAT1 is therefore a primary therapeutic target for increasing uric acid excretion and lowering sUA levels. This technical guide focuses on the potential of URAT1 inhibitors, with a particular emphasis on a potent selective agent designated as "URAT1 inhibitor 1," as a treatment for gout.
The Mechanism of Action of URAT1 Inhibitors
URAT1, encoded by the SLC22A12 gene, is an organic anion transporter that facilitates the reabsorption of urate from the renal tubules.[2] By blocking this transporter, URAT1 inhibitors prevent uric acid from being reabsorbed into the blood, thereby promoting its excretion in the urine and effectively lowering serum uric acid levels.[3] This mechanism of action is distinct from that of xanthine oxidase inhibitors (e.g., allopurinol, febuxostat), which decrease the production of uric acid. The goal of urate-lowering therapy is to reduce sUA levels to 6 mg/dL or below to prevent the formation of urate crystals.[4]
The renal handling of uric acid is a complex process involving multiple transporters. Besides URAT1, other transporters such as glucose transporter 9 (GLUT9) and organic anion transporters (OATs) play roles in urate homeostasis.[4] While older uricosuric agents like probenecid are non-specific, newer generations of URAT1 inhibitors exhibit high selectivity for URAT1, which is anticipated to reduce off-target effects and improve safety profiles.[4]
This compound: A Profile
"this compound" (catalog number HY-W052011) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), with a reported half-maximal inhibitory concentration (IC50) of 32 nM.[5][6] Its high potency suggests it could be an effective agent for the treatment of hyperuricemia and gout. While the specific chemical structure is not widely disclosed in public literature, its high in vitro activity places it among the more potent URAT1 inhibitors discovered.
Quantitative Data on URAT1 Inhibitors
The landscape of URAT1 inhibitors includes a range of compounds from established drugs to those in clinical development. Their efficacy is often compared based on their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of URAT1 by 50%. A lower IC50 value indicates a higher potency.
Table 1: In Vitro Potency of Various URAT1 Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| This compound | 32 | [5][6] |
| URAT1 inhibitor 3 | 0.8 | Potent, orally active, selective.[5] |
| URAT1 inhibitor 8 | 1 | [7] |
| hURAT1 inhibitor 2 | 18 | Also inhibits OATP1B1 (IC50 = 0.73 µM).[7] |
| Verinurad (RDEA3170) | 25 | Highly potent and specific.[5] |
| URAT1 inhibitor 6 | 35 | More potent than lesinurad and benzbromarone.[5][7] |
| Dotinurad | 37.2 | Approved in Japan.[3] |
| Benzbromarone | 220 | Potent but associated with hepatotoxicity.[5][8] |
| KPH2f | 240 | Dual URAT1/GLUT9 inhibitor (GLUT9 IC50 = 9.37 µM).[5] |
| Lesinurad | 3,500 | Approved for use in combination with a xanthine oxidase inhibitor.[8] |
| Febuxostat | 36,100 | Primarily a xanthine oxidase inhibitor with weak URAT1 inhibitory activity.[9] |
| Probenecid | 22,000 | Non-specific uricosuric agent.[8] |
Clinical Efficacy of Emerging URAT1 Inhibitors
Several selective URAT1 inhibitors are in advanced stages of clinical development, demonstrating promising results in lowering serum uric acid levels in patients with gout.
Table 2: Summary of Clinical Trial Data for Select URAT1 Inhibitors
| Inhibitor | Study Phase | Dosage | Key Findings |
| Dotinurad | Phase 2 | 1, 2, 4 mg/day | At 4 mg/day, mean sUA reduction was 64.37%. 95.2% of patients achieved sUA ≤ 6.0 mg/dL.[10] |
| Dotinurad | Phase 2 (confirmatory) | 0.5, 1, 2, 4 mg/day | At 4 mg/day, mean sUA reduction was 61.09%. 100% of patients achieved sUA ≤ 6.0 mg/dL.[11] |
| Ruzinurad (SHR4640) | Phase 2 | 5, 10 mg/day | At 10 mg/day, 72.5% of patients achieved sUA ≤ 360 µmol/L (6.05 mg/dL).[12] |
| Ruzinurad + Febuxostat | Phase 2 | 5, 10 mg/day (Ruzinurad) | At 10 mg Ruzinurad, 56.9% achieved sUA ≤ 360 µmol/L vs. 13.7% for placebo + febuxostat.[13][14] |
Experimental Protocols
The development and evaluation of URAT1 inhibitors rely on standardized in vitro and in vivo experimental models.
In Vitro URAT1 Inhibition Assay
This assay is crucial for determining the potency (IC50) of a test compound against the URAT1 transporter.
Principle: The assay measures the uptake of a labeled substrate (e.g., [14C]-uric acid) into cells that are engineered to express the human URAT1 transporter, typically Human Embryonic Kidney 293 (HEK293) cells. The inhibitory effect of a compound is determined by its ability to reduce the uptake of the labeled substrate.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably or transiently transfected with a plasmid encoding human URAT1 (SLC22A12) are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator. Untransfected HEK293 cells are used as a negative control.[4]
-
Assay Preparation: Cells are seeded in 24- or 96-well plates and grown to approximately 80% confluency.[4]
-
Pre-incubation: The cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer buffer). Following the wash, cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period, typically 15-30 minutes at 37°C.[4][15]
-
Uptake Initiation: The uptake of uric acid is initiated by adding a buffer containing a fixed concentration of [14C]-uric acid (e.g., 100 µM).[8]
-
Incubation: The cells are incubated for a short period (e.g., 5-30 minutes) at 37°C to allow for substrate uptake.[4][8]
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The uptake in untransfected cells is subtracted as background. The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.[4]
In Vivo Hyperuricemia Model
Animal models are essential for evaluating the in vivo efficacy and safety of URAT1 inhibitors. The potassium oxonate-induced hyperuricemia model is widely used.
Principle: Potassium oxonate is a uricase inhibitor. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid. By inhibiting uricase, potassium oxonate leads to an accumulation of uric acid in the blood of the animal model, mimicking hyperuricemia.
Detailed Methodology:
-
Animal Model: Male Kunming or C57BL/6 mice are commonly used.[16] The animals are acclimatized for at least one week before the experiment.
-
Induction of Hyperuricemia: Hyperuricemia is induced by the administration of potassium oxonate, typically via intraperitoneal injection at a dose of 250-300 mg/kg.[11] In some protocols, a purine precursor like hypoxanthine or adenine is co-administered orally to further increase uric acid production.[11][16]
-
Drug Administration: The test compound (e.g., this compound) is administered orally (gavage) at various doses, usually one hour before or after the induction of hyperuricemia. A positive control group (e.g., treated with benzbromarone or allopurinol) and a vehicle control group are included.
-
Sample Collection: Blood samples are collected at specific time points after drug administration (e.g., 2, 4, 6, and 8 hours) via retro-orbital or tail vein sampling.
-
Biochemical Analysis: Serum is separated from the blood samples, and the concentration of uric acid is measured using a commercial uric acid assay kit. Other markers of kidney function, such as creatinine and blood urea nitrogen (BUN), may also be assessed.
-
Data Analysis: The percentage reduction in serum uric acid levels in the treated groups is calculated relative to the hyperuricemic control group. Dose-response relationships are then evaluated.
Visualizations
Signaling Pathway of Renal Urate Reabsorption
Caption: Renal urate transport and the mechanism of URAT1 inhibition.
Experimental Workflow for In Vitro Screening of URAT1 Inhibitors
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
URAT1 Inhibitor 1 and Uric Acid Reabsorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis.[1] Located on the apical membrane of proximal tubule epithelial cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2][3] Consequently, inhibition of URAT1 presents a primary therapeutic strategy for the management of hyperuricemia and gout.[3] This technical guide provides an in-depth overview of the mechanism of URAT1 inhibition, detailed experimental protocols for assessing inhibitor activity, a compilation of quantitative data for various inhibitors, and visual representations of key pathways and workflows.
Core Mechanism of URAT1 and its Inhibition
URAT1 functions as an organic anion exchanger, mediating the reabsorption of uric acid from the renal tubules into the epithelial cells in exchange for intracellular organic anions like lactate and nicotinate.[4] This process is a key determinant of serum uric acid levels. Hyperuricemia, a condition characterized by elevated serum uric acid, is a primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[5][6]
URAT1 inhibitors are small molecules that competitively or non-competitively block the uric acid binding site on the transporter.[3][7] By occupying this site, these inhibitors prevent the reabsorption of uric acid, leading to increased urinary excretion of uric acid (uricosuria) and a subsequent reduction in serum uric acid concentrations.[2] Recent structural studies using cryo-electron microscopy have revealed that inhibitors bind within the central cavity of URAT1, stabilizing it in an inward-facing conformation and thereby preventing the conformational changes necessary for urate transport.[6][7][8]
Signaling and Transport Pathway
The following diagram illustrates the role of URAT1 in uric acid reabsorption in a renal proximal tubule cell and the mechanism of its inhibition.
References
- 1. Potent human uric acid transporter 1 inhibitors: in vitro and in vivo metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of URAT1 Inhibitor 1 in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uric acid is the final product of purine metabolism in humans.[1] Elevated levels of serum uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition of gout.[1][2] The regulation of serum uric acid levels is a complex process involving a balance between production and excretion.[3] The kidneys play a crucial role in uric acid excretion, with the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, being a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[4] Consequently, inhibiting URAT1 is a primary therapeutic strategy for increasing uric acid excretion and lowering serum uric acid levels in patients with hyperuricemia and gout.[2] This guide provides an in-depth overview of URAT1 inhibitor 1, a potent and selective inhibitor of URAT1, and its application in the study of purine metabolism.
Core Concepts: URAT1 and Purine Metabolism
Uric acid is generated from the breakdown of purines, which are essential components of nucleic acids. The enzyme xanthine oxidase catalyzes the final steps of this process.[3] While xanthine oxidase inhibitors reduce the production of uric acid, URAT1 inhibitors target its excretion.[3][5] URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubule cells.[6] It functions as an anion exchanger, reabsorbing filtered urate from the tubular lumen in exchange for intracellular anions like lactate and nicotinate.[3] This reabsorption process is highly efficient, with approximately 90% of filtered urate being returned to the circulation.[7] Dysregulation of URAT1 activity can, therefore, significantly impact serum uric acid levels.
This compound: Mechanism of Action
This compound is a potent inhibitor of the uric acid transporter 1 (URAT1), with a reported IC50 of 32 nM.[8] Like other URAT1 inhibitors, it functions by blocking the transporter's ability to reabsorb uric acid from the renal tubules.[2][4] This leads to increased excretion of uric acid in the urine and a subsequent reduction of uric acid levels in the blood.[2][4] Structural and functional studies suggest that URAT1 inhibitors bind within the central channel of the transporter, sterically hindering the interaction of uric acid with key amino acid residues necessary for its transport.[3]
Quantitative Data on URAT1 Inhibitors
The following tables summarize key quantitative data for this compound and other notable URAT1 inhibitors for comparative purposes.
Table 1: In Vitro Potency of Various URAT1 Inhibitors
| Inhibitor | IC50 (nM) | Ki (µM) | Target | Reference |
| This compound | 32 | - | URAT1 | [8] |
| URAT1 inhibitor 3 | 0.8 | - | URAT1 | [8] |
| URAT1 inhibitor 6 | 35 | - | hURAT1 | [8] |
| URAT1 inhibitor 8 | 1 | - | URAT1 | [8] |
| Benzbromarone | 220 | - | hURAT1 | [3] |
| Lesinurad | 3,500 | - | hURAT1 | [3] |
| Probenecid | 22,000 | - | hURAT1 | [3] |
| Sulfinpyrazone | 32,000 | - | hURAT1 | [3] |
| Verinurad | 25 | - | URAT1 | [1] |
| Dotinurad | 37.2 | - | URAT1 | [9] |
| Epaminurad (UR-1102) | - | 0.057 | URAT1 | [1] |
| Baicalein | 31,600 | - | URAT1 | [10] |
Table 2: Clinical Trial Data on Serum Uric Acid (sUA) Reduction by URAT1 Inhibitors
| Inhibitor | Study Phase | Dose | Baseline sUA (mg/dL) | sUA Reduction | Reference |
| AR882 | Phase 2b | 75 mg once daily | 8.6 | Reduced to ~3.5 mg/dL at 12 weeks | [11] |
| AR882 | Phase 2 | 75 mg once daily | 9.4 | Reduced to 4.5 (±1.2) mg/dL at 3 months | |
| Verinurad | Phase 2 | 5, 10, 12.5 mg | - | -17.5% to -34.4% change from baseline at 12 weeks | [12] |
| Dotinurad | Phase 3 | - | - | Non-inferior to febuxostat and benzbromarone | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of URAT1 inhibitor activity. Below are protocols for key in vitro and in vivo experiments.
In Vitro URAT1 Inhibition Assay using HEK293 Cells
This assay is a common method to determine the inhibitory potency (IC50) of compounds against URAT1.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[13]
-
Cells are transiently or stably transfected with a plasmid encoding human URAT1 (hURAT1). A control group of cells is transfected with an empty vector.[14][15]
2. Uric Acid Uptake Assay:
-
Transfected cells are seeded in 24-well plates and grown to ~80-90% confluency.[14]
-
The cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer buffer).[14]
-
Cells are pre-incubated with various concentrations of the URAT1 inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes).[14]
-
The uptake reaction is initiated by adding a buffer containing a known concentration of [14C]-labeled or unlabeled uric acid.[14][16]
-
After a defined incubation period (e.g., 30 minutes), the uptake is stopped by washing the cells with ice-cold buffer.[14]
-
The cells are then lysed, and the intracellular concentration of uric acid is measured.[14] For radiolabeled uric acid, scintillation counting is used. For unlabeled uric acid, a fluorometric or mass spectrometry-based method can be employed.[14]
-
The uric acid uptake in the empty vector-transfected cells is subtracted from the uptake in the hURAT1-expressing cells to determine the URAT1-specific transport.[14]
3. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[17]
In Vivo Hyperuricemia Model
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of URAT1 inhibitors.
1. Animal Model Induction:
-
A common method to induce hyperuricemia in mice or rats is through the administration of a uricase inhibitor, such as potassium oxonate, which prevents the breakdown of uric acid to allantoin.[10]
-
A purine-rich diet or administration of purine precursors like hypoxanthine can also be used to increase uric acid production.[18]
2. Drug Administration and Sample Collection:
-
The URAT1 inhibitor is administered to the hyperuricemic animals, typically via oral gavage.
-
Blood samples are collected at various time points after drug administration to measure serum uric acid levels.
-
Urine samples can also be collected to measure urinary uric acid excretion.
3. Uric Acid Measurement:
-
Serum and urine uric acid concentrations are determined using commercially available kits or by HPLC.
4. Data Analysis:
-
The percentage reduction in serum uric acid levels is calculated for the treated groups compared to the vehicle-treated control group.
-
The fractional excretion of uric acid (FEUA) can be calculated from urine and serum uric acid and creatinine levels to assess the uricosuric effect of the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Conclusion
This compound represents a valuable tool for researchers studying purine metabolism and developing novel therapeutics for hyperuricemia and gout. Its high potency and selectivity for URAT1 make it a suitable candidate for both in vitro and in vivo investigations. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to design and interpret studies aimed at understanding the role of URAT1 in health and disease and to advance the development of next-generation uricosuric agents. The continued exploration of URAT1 inhibitors will undoubtedly contribute to improved management strategies for patients suffering from the consequences of elevated uric acid levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 6. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. abmole.com [abmole.com]
- 10. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. community.the-hospitalist.org [community.the-hospitalist.org]
- 12. academic.oup.com [academic.oup.com]
- 13. rsc.org [rsc.org]
- 14. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: URAT1 Inhibitor 1 In Vitro Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of a test compound, referred to here as "URAT1 Inhibitor 1," on the human urate transporter 1 (URAT1). This protocol is designed for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel therapeutics for hyperuricemia and gout.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane transporter primarily expressed in the apical membrane of renal proximal tubule cells.[1][2] It plays a major role in regulating serum uric acid (sUA) levels by reabsorbing approximately 90% of the urate filtered by the glomerulus back into the bloodstream.[1] Consequently, inhibition of URAT1 is a primary therapeutic strategy for the treatment of hyperuricemia, a condition characterized by elevated sUA levels, and its clinical manifestation, gout.[1][3][4] In vitro transporter assays are essential tools for identifying and characterizing new URAT1 inhibitors during the drug discovery and development process.[5][6]
This document outlines a cell-based in vitro assay to quantify the potency of URAT1 inhibitors, using a representative potent and specific inhibitor as an example.
Signaling Pathway of URAT1 in Renal Urate Reabsorption
The following diagram illustrates the role of URAT1 in the reabsorption of uric acid from the renal tubules back into the circulation. URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular monocarboxylates.
Caption: URAT1-mediated uric acid reabsorption in the kidney and the site of action for URAT1 inhibitors.
Experimental Protocol: Cell-Based URAT1 Inhibition Assay
This protocol is based on a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against URAT1 expressed in a stable cell line, such as Madin-Darby Canine Kidney (MDCK-II) cells.[7] The assay measures the uptake of a radiolabeled substrate, [14C]-uric acid, into these cells in the presence of varying concentrations of the inhibitor.[8]
Materials and Reagents
-
Cells: MDCK-II cells stably expressing human URAT1 (hURAT1) and a corresponding vector-only control cell line.[7]
-
Substrate: [14C]-uric acid.
-
Test Compound: this compound (e.g., Verinurad).
-
Positive Control: Benzbromarone.[7]
-
Assay Buffer: 25 mM MES (pH 5.5), 125 mM Sodium Gluconate.[8]
-
Cell Lysis Buffer: Ultima Gold or similar scintillation cocktail.[8]
-
Instrumentation: Liquid scintillation counter, multi-well plate reader.
Experimental Workflow
The following diagram outlines the key steps in the URAT1 inhibitor in vitro assay.
Caption: Workflow for the cell-based URAT1 inhibition assay.
Procedure
-
Cell Culture and Seeding:
-
Culture hURAT1-expressing MDCK-II cells and vector control cells in appropriate media.
-
Seed the cells into 96-well plates at a suitable density and allow them to form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the test compound in the assay buffer to achieve the desired final concentrations. Also, prepare dilutions of the positive control (e.g., benzbromarone).
-
-
Inhibition Assay:
-
Aspirate the culture medium from the cells and wash the monolayer with assay buffer.
-
Add the assay buffer containing the different concentrations of the URAT1 inhibitor or positive control to the cells.[8]
-
Pre-incubate the cells with the compounds for 5 minutes at 37°C.[8]
-
Initiate the uptake reaction by adding [14C]-uric acid (e.g., to a final concentration of 100 µM) to each well.[8]
-
Incubate the plate for 10 minutes at 37°C.[8]
-
-
Termination and Lysis:
-
Data Acquisition and Analysis:
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
The percent inhibition for each concentration of the inhibitor is calculated relative to the vehicle control (0% inhibition) and a background control (non-specific uptake in vector control cells or in the presence of a high concentration of a known inhibitor, representing 100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The inhibitory potency of "this compound" and other reference compounds against URAT1 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the URAT1-mediated uric acid transport by 50%.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound (1g) | URAT1 | Cell-based | Uric Acid | 32 | [9][10] |
| Verinurad | URAT1 | Cell-based | [14C]-uric acid | 25 | [8] |
| Benzbromarone | URAT1 | Binding Assay | [3H]-verinurad | - | [8] |
| Lesinurad | URAT1 | Cell-based | Uric Acid | 7180 | [11] |
Note: IC50 values can vary depending on the specific assay conditions and cell system used.
Measurement of Uric Acid
In assays where a non-radiolabeled substrate is used, the intracellular concentration of uric acid can be determined using an enzymatic colorimetric method.[12][13] This method is based on the following reaction:
-
Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂).[14][15]
-
In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative) to produce a colored product.[14][15]
-
The intensity of the color, which is proportional to the uric acid concentration, is measured spectrophotometrically at a specific wavelength (e.g., 500-550 nm).[13]
This method provides a specific and reliable way to quantify uric acid levels in cell lysates.[12]
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Urate Transporter URAT1 in Hyperuricemia: New Insights from Hyperuricemic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vitroscient.com [vitroscient.com]
- 14. atlas-medical.com [atlas-medical.com]
- 15. biolabo.fr [biolabo.fr]
Application Note: URAT1 Uric Acid Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uric acid is the final product of purine metabolism in humans.[1] While the majority of uric acid is filtered by the kidneys, approximately 90% is reabsorbed back into the bloodstream, a process largely mediated by the urate transporter 1 (URAT1).[1][2] URAT1, encoded by the SLC22A12 gene, is a crucial protein expressed on the apical membrane of renal proximal tubule cells.[1][2] It functions as an anion exchanger, reabsorbing urate from the urine into the cells.[2]
Elevated serum uric acid levels, or hyperuricemia, can lead to the formation of monosodium urate crystals in joints, causing the painful inflammatory condition known as gout.[1][2] Because of its pivotal role in regulating urate levels, URAT1 is a primary therapeutic target for treating hyperuricemia and gout.[2][3] Pharmacological inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum urate levels.[1] This application note provides a detailed protocol for a cell-based uric acid uptake assay to identify and characterize inhibitors of URAT1.
Assay Principle
This assay quantifies the inhibitory activity of test compounds on URAT1-mediated uric acid transport. The principle involves using a human embryonic kidney (HEK293) cell line stably overexpressing human URAT1 (hURAT1). These cells exhibit a significantly higher rate of uric acid uptake compared to wild-type HEK293 cells.
The assay is performed by incubating the hURAT1-expressing cells with uric acid in the presence and absence of a test compound. A potent URAT1 inhibitor will block the transporter, resulting in a lower concentration of intracellular uric acid compared to untreated cells. The intracellular uric acid concentration is then measured, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the half-maximal inhibitory concentration (IC₅₀) of the compound is calculated to determine its potency.
URAT1-Mediated Uric Acid Transport Pathway
The following diagram illustrates the role of URAT1 in renal uric acid reabsorption and the mechanism of its inhibition.
Caption: URAT1-mediated reabsorption of uric acid in the kidney.
Experimental Protocol: Non-Isotopic Uric Acid Uptake Assay
This protocol describes a method using hURAT1-expressing HEK293 cells and quantification of intracellular uric acid by LC-MS/MS.[4][5]
Materials and Reagents
-
Cells: HEK293 cells stably overexpressing human URAT1 (hURAT1-HEK293) and control HEK293 cells.[5][6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 50 U/mL penicillin, and 50 U/mL streptomycin.[5]
-
Assay Buffer: Krebs-Ringer buffer (available commercially or can be prepared in-house).[5]
-
Substrate: Uric acid stock solution (e.g., 75 mM in 0.1 M NaOH), diluted in Krebs-Ringer buffer to a final working concentration (e.g., 750 µM).[5][7]
-
Test Compounds: URAT1 inhibitors (e.g., "URAT1 inhibitor 1", Benzbromarone as a positive control) dissolved in DMSO.
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: Methanol or another suitable solvent for cell lysis and protein precipitation.
-
Equipment: 24-well cell culture plates, humidified incubator (37°C, 5% CO₂), LC-MS/MS system.
Assay Workflow
The diagram below outlines the major steps of the experimental procedure.
Caption: Workflow for the cell-based URAT1 uric acid uptake assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of test compounds and the positive control (e.g., Benzbromarone) in Krebs-Ringer buffer. Ensure the final DMSO concentration is ≤0.1%.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed Krebs-Ringer buffer.
-
Add the diluted compounds to the respective wells of the hURAT1-HEK293 plate. Add buffer with DMSO to control wells.
-
Pre-incubate the plate at 37°C for 30 minutes.[5]
-
-
Uric Acid Uptake Reaction:
-
Stopping the Reaction and Washing:
-
To stop the uptake, quickly aspirate the uric acid solution.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular uric acid.
-
-
Cell Lysis and Sample Preparation:
-
Add a suitable volume of ice-cold lysis buffer (e.g., 80% methanol) to each well.
-
Incubate on ice or at -20°C to ensure complete lysis and protein precipitation.
-
Scrape the wells to detach the cell lysate and transfer the contents to microcentrifuge tubes.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the intracellular uric acid, for analysis.
-
-
Quantification by LC-MS/MS:
Data Analysis
-
Calculate URAT1-specific uptake: Subtract the amount of uric acid in control HEK293 cells from that in hURAT1-HEK293 cells.
-
Determine Percent Inhibition:
-
Use the following formula: % Inhibition = [1 - (Uptake_inhibitor / Uptake_vehicle)] x 100
-
Uptake_inhibitor is the URAT1-specific uptake in the presence of the test compound.
-
Uptake_vehicle is the URAT1-specific uptake in the vehicle control (DMSO).
-
-
Calculate IC₅₀:
Reference Data: Potency of Known URAT1 Inhibitors
The following table summarizes the reported IC₅₀ values for several known URAT1 inhibitors, which can be used as benchmarks for assay validation.
| Inhibitor | IC₅₀ Value (nM) | Notes |
| URAT1 inhibitor 3 | 0.8 | A potent and selective URAT1 inhibitor.[9][10] |
| URAT1 inhibitor 7 | 12 | A potent URAT1 inhibitor.[9] |
| Verinurad (RDEA3170) | 25 | A highly potent and specific URAT1 inhibitor.[8][9] |
| This compound | 32 | A known uric acid transporter 1 inhibitor.[9][10] |
| URAT1 inhibitor 6 | 35 | A potent URAT1 inhibitor.[9] |
| Dotinurad | 37.2 | A potent selective urate reabsorption inhibitor.[9] |
| Benzbromarone | 440 | A well-established uricosuric agent used as a positive control.[5] |
| Lesinurad | 7,000 (7 µM) | An approved drug for gout; also inhibits OAT1 and OAT3.[9] |
Note: IC₅₀ values can vary depending on the specific assay conditions, such as cell line, substrate concentration, and detection method.
References
- 1. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing URAT1 Inhibitor 1 in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane transporter primarily located on the apical membrane of renal proximal tubular cells.[1] It plays a pivotal role in regulating serum uric acid levels by mediating the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][2][3] Elevated levels of serum uric acid, or hyperuricemia, are a key factor in the pathogenesis of gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals in the joints.[4] Consequently, inhibiting URAT1 is a primary therapeutic strategy for the treatment of hyperuricemia and gout.[4]
Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system for studying the function and inhibition of transporters like URAT1.[5][6][7] These cells can be transiently or stably transfected to express the URAT1 transporter, providing a controlled environment to assess the potency and mechanism of action of URAT1 inhibitors.[5][8] This document provides detailed application notes and protocols for the use of "URAT1 inhibitor 1," a potent inhibitor of URAT1 with an IC50 of 32 nM, in HEK293 cells.[2]
Signaling Pathway and Mechanism of Action
URAT1 functions as an anion exchanger, reabsorbing uric acid from the tubular lumen in exchange for intracellular lactate and other organic anions.[1] Inhibition of URAT1 blocks this reabsorption process, leading to increased excretion of uric acid in the urine and a subsequent reduction in serum uric acid levels. URAT1 inhibitors, including this compound, are designed to bind to the transporter, thereby preventing its conformational changes necessary for uric acid transport.[4]
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Data Presentation
The following table summarizes the inhibitory potency of various compounds against the human URAT1 transporter, as determined in HEK293 cell-based assays.
| Inhibitor | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound | 0.032 | HEK293 | Not Specified | [2] |
| URAT1 inhibitor 3 | 0.0008 | HEK293 | Not Specified | [2] |
| URAT1 inhibitor 6 | 0.035 | HEK293 | Not Specified | [2] |
| URAT1 inhibitor 8 | 0.001 | HEK293 | Not Specified | [2] |
| Verinurad | 0.29 | HEK293 | [14C]-Uric Acid Uptake | [9] |
| Lesinurad | 6.94 | HEK293 | [14C]-Uric Acid Uptake | [9] |
| Benzbromarone | 0.22 | HEK293 | [14C]-Uric Acid Uptake | [9] |
| Probenecid | 20.21 | HEK293 | [14C]-Uric Acid Uptake | [9] |
| CC18002 | 1.69 | hURAT1-HEK293 | Non-isotopic Uric Acid Uptake | [8] |
Experimental Protocols
HEK293 Cell Culture
A standard protocol for culturing HEK293 cells is essential for maintaining healthy and reproducible cell lines for experimentation.[10][11][12][13]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.[11]
-
To passage, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 1-3 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new culture flasks or plates at the desired density.
Caption: General workflow for HEK293 cell culture.
Transient Transfection of HEK293 Cells with URAT1
To study URAT1 function, HEK293 cells need to be transfected with a plasmid encoding the human URAT1 protein.[5][7]
Materials:
-
HEK293 cells seeded in 24-well plates
-
Plasmid DNA encoding human URAT1 (e.g., in a pcDNA3.1 vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the URAT1 plasmid DNA and the transfection reagent in separate tubes containing Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complex to each well containing the cells.
-
Incubate the cells for 24-48 hours post-transfection before performing the uric acid uptake assay.
Uric Acid Uptake Assay
This assay measures the ability of URAT1-expressing HEK293 cells to take up uric acid and the inhibitory effect of compounds like this compound. Both radiolabeled and non-isotopic methods can be employed.[6][8][14][15]
3.1. [14C]-Uric Acid Uptake Assay [14][15]
Materials:
-
HEK293 cells transfected with URAT1
-
[14C]-Uric acid
-
Uric acid uptake buffer (e.g., Krebs-Ringer buffer)
-
This compound at various concentrations
-
Ice-cold PBS
-
Scintillation fluid and counter
Procedure:
-
Wash the URAT1-transfected HEK293 cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in uptake buffer for a specified time (e.g., 10-30 minutes) at 37°C.[4][16]
-
Initiate the uptake by adding uptake buffer containing [14C]-uric acid (e.g., 25 µM) and the respective inhibitor concentration.[15]
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.[4][15]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells (e.g., with 0.1 M NaOH) and measure the radioactivity using a scintillation counter.[15]
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3.2. Non-Isotopic Uric Acid Uptake Assay [8]
Materials:
-
HEK293 cells transfected with URAT1
-
Unlabeled uric acid
-
Uric acid uptake buffer (e.g., Krebs-Ringer buffer, pH 8.0)
-
This compound at various concentrations
-
Ice-cold PBS
-
Plate reader
Procedure:
-
Prepare URAT1-transfected HEK293 cells in a 24-well plate until they are approximately 80% confluent.[8]
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.[8]
-
Incubate the cells with a uric acid solution (e.g., 750 µM in Krebs-Ringer buffer) for 30 minutes to allow for uptake.[8]
-
Wash the cells with cold PBS to remove extracellular uric acid.
-
Lyse the cells and measure the intracellular uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.[8]
-
Normalize the intracellular uric acid levels to the total protein content in each well.
-
Use non-transfected HEK293 cells as a control to determine the background uric acid uptake.[8]
-
Calculate the IC50 value by fitting the dose-response curve.
Caption: Workflow for the uric acid uptake assay.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers utilizing this compound in HEK293 cells. These methodologies allow for the robust characterization of the inhibitory activity and mechanism of action of novel URAT1 inhibitors, which is a critical step in the development of new therapeutics for hyperuricemia and gout. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data.
References
- 1. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culture and transfection of HEK293T cells [protocols.io]
- 11. static.igem.org [static.igem.org]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for URAT1 Inhibitor 1 in Hyperuricemic Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of URAT1 Inhibitor 1 in preclinical studies involving hyperuricemic animal models. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy of URAT1 inhibitors for the treatment of hyperuricemia and gout.
Introduction to URAT1 and Hyperuricemia
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1][2] Uric acid is the final product of purine metabolism in humans.[3] Its levels are balanced by production and excretion, with the kidneys being responsible for approximately 70% of uric acid excretion.[3]
The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[1][3] It is located on the apical membrane of proximal tubule cells.[1][4] Dysfunctional URAT1 activity can lead to either hyperuricemia due to increased reabsorption or hypouricemia due to decreased reabsorption.[5] Consequently, inhibiting URAT1 is a primary therapeutic strategy for lowering serum uric acid (sUA) levels and managing hyperuricemia and gout.[1][4][6] URAT1 inhibitors block the reabsorptive action of the transporter, leading to increased urinary excretion of uric acid and a subsequent reduction in sUA.[1]
This compound: A Profile
This compound is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), with a reported half-maximal inhibitory concentration (IC50) of 32 nM.[7] Its primary mechanism of action is to block the reabsorption of uric acid in the renal proximal tubules, thereby promoting its excretion in the urine.[1] This targeted action makes it a promising candidate for the treatment of hyperuricemia and gout.[7]
Mechanism of Action of URAT1 Inhibitors
The following diagram illustrates the role of URAT1 in uric acid reabsorption and the mechanism of action of URAT1 inhibitors.
Caption: Mechanism of URAT1 inhibition.
Hyperuricemic Animal Models for Efficacy Testing
The evaluation of URAT1 inhibitors necessitates the use of reliable hyperuricemic animal models. As most non-primate mammals possess the enzyme uricase, which degrades uric acid to the more soluble allantoin, these models often require the administration of a uricase inhibitor, such as potassium oxonate, to induce hyperuricemia.[5][8]
Data Presentation: Efficacy of URAT1 Inhibitors in Animal Models
The following table summarizes the efficacy of various URAT1 inhibitors in different hyperuricemic animal models.
| URAT1 Inhibitor | Animal Model | Induction Method | Dosage | Route | Duration | % sUA Reduction | Reference |
| Benzbromarone | hURAT1-KI Mice | Hypoxanthine | Not Specified | Not Specified | Not Specified | ~34.6% | [9] |
| CDER167 | Mice | Potassium Oxonate | 10 mg/kg/day | Oral | 7 days | More effective than RDEA3170 | [10] |
| Fisetin | Mice | Potassium Oxonate | 50-100 mg/kg | Not Specified | Not Specified | Significant | [4] |
| Morin | Mice | Potassium Oxonate | 10-40 mg/kg | Not Specified | Not Specified | Significant | [4] |
| Rutin | Mice | Potassium Oxonate | 25-100 mg/kg | Not Specified | Not Specified | Significant | [4] |
| Apigenin | Mice | Potassium Oxonate | 100 mg/kg | Not Specified | Not Specified | Significant | [4] |
| Baicalein | Mice | Potassium Oxonate | 200 mg/kg | Not Specified | Not Specified | Significant | [11] |
| Loganin | Mice | Potassium Oxonate | 20-40 mg/kg | Not Specified | Not Specified | Significant | [4] |
| Geniposide | Mice | Potassium Oxonate | 100-200 mg/kg | Not Specified | Not Specified | Significant | [4] |
| BDEO | Mice | Potassium Oxonate | 5 mg/kg | Not Specified | Not Specified | Significant | [11] |
| AR882 | Humans | Gout | 75 mg | Not Specified | 3 months | 50% | [12] |
| Epaminurad | Humans | Gout | 3, 6, 9 mg | Once daily | 4 weeks | Dose-dependent, significant | [13] |
| Verinurad | Humans | Gout/Hyperuricemia | 5, 10, 12.5 mg | Once daily | 12 weeks | Dose-dependent, significant | [14] |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Mice using Potassium Oxonate
This protocol describes a commonly used method to induce acute hyperuricemia in mice.[8][15]
Materials:
-
Male Kunming mice (or other suitable strain)
-
Potassium oxonate (PO)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Gavage needles
-
Animal balance
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Fast the mice overnight before the experiment, with free access to water.
-
Prepare a suspension of potassium oxonate in the vehicle at the desired concentration (e.g., 250 mg/kg).[8]
-
Weigh each mouse and calculate the required volume of the PO suspension.
-
Administer the potassium oxonate suspension via oral gavage.
-
Hyperuricemia is typically established within a few hours of administration.[5]
Experimental Workflow for Hyperuricemia Induction
Caption: Workflow for inducing hyperuricemia in mice.
Protocol 2: Evaluation of this compound Efficacy
This protocol outlines the steps to assess the uric acid-lowering effect of this compound in a potassium oxonate-induced hyperuricemic mouse model.
Materials:
-
Hyperuricemic mice (from Protocol 1)
-
This compound
-
Vehicle for the inhibitor
-
Positive control (e.g., Benzbromarone)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Uric acid assay kit
Procedure:
-
Induce hyperuricemia in mice as described in Protocol 1.
-
One hour after potassium oxonate administration, divide the mice into the following groups:
-
Normal Control (no PO, no treatment)
-
Model Control (PO + vehicle)
-
Positive Control (PO + Benzbromarone)
-
Treatment Group(s) (PO + this compound at various doses)
-
-
Administer the respective treatments (vehicle, positive control, or this compound) via the desired route (e.g., oral gavage).
-
At specified time points after treatment (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples from the retro-orbital plexus or tail vein.[5]
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Collect urine samples over a 24-hour period to measure urinary uric acid excretion.
-
At the end of the experiment, euthanize the animals and collect kidney tissues for histopathological analysis (e.g., H&E staining) to assess for any renal injury.[8]
Logical Workflow for Testing this compound
Caption: Workflow for evaluating a URAT1 inhibitor.
Other Hyperuricemia Induction Methods
While the potassium oxonate model is widely used, other methods can also establish hyperuricemia in animals. The choice of model may depend on the specific research question.
-
Yeast Extract and Potassium Oxonate: Intragastric administration of yeast extract powder in combination with intraperitoneal injection of potassium oxonate can induce a significant increase in serum uric acid and morphological changes in the kidney over several weeks.[8]
-
Adenine and Potassium Oxonate: Oral administration of adenine, which is converted to uric acid, along with potassium oxonate to inhibit uricase, is another effective method.[8] However, adenine can be toxic and cause renal crystal obstruction.[8][16]
-
Fructose-Induced Hyperuricemia: High fructose intake can lead to increased uric acid production.[17] This model is relevant for studying the link between metabolic syndrome and hyperuricemia.
-
Hypoxanthine and Potassium Oxonate: Intraperitoneal injection of hypoxanthine, a precursor to uric acid, combined with potassium oxonate, effectively and stably elevates serum uric acid levels.[16]
-
hURAT1 Transgenic Models: To overcome species differences in URAT1 affinity for urate, humanized URAT1 knock-in (hURAT1-KI) mouse models have been developed.[9][18] These models express the human URAT1 protein and are highly valuable for the preclinical evaluation of URAT1 inhibitors.[9][18]
Conclusion
The study of URAT1 inhibitors in hyperuricemic animal models is crucial for the development of new therapies for gout and other hyperuricemia-related conditions. The protocols and information provided in these application notes offer a framework for conducting robust and reproducible preclinical efficacy studies of this compound and other novel compounds targeting URAT1. Careful selection of the animal model and adherence to detailed experimental protocols are essential for obtaining meaningful and translatable results.
References
- 1. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanism of drug inhibition of URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acrconvergencetoday.org [acrconvergencetoday.org]
- 13. Efficacy and safety of epaminurad, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 16. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 18. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | bioRxiv [biorxiv.org]
URAT1 Inhibitor 1: Application Notes and Protocols for Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1] Located in the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2] Dysregulation of URAT1 activity is strongly associated with hyperuricemia, a condition characterized by elevated uric acid levels, which can lead to gout and other metabolic disorders.[3] Consequently, URAT1 has emerged as a prime therapeutic target for the development of novel drugs to treat hyperuricemia and gout.[4] This document provides detailed application notes and protocols for the analysis of URAT1 inhibitors, with a focus on "URAT1 inhibitor 1," a potent and selective inhibitor of URAT1.
Data Presentation: In Vitro Efficacy of URAT1 Inhibitors
The following table summarizes the in vitro potency of various URAT1 inhibitors, including "this compound," against the human URAT1 transporter. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, providing a basis for comparative analysis.
| Inhibitor | IC50 | Ki | Notes |
| This compound | 32 nM | - | A potent uric acid transporter 1 (URAT1) inhibitor.[3] |
| Verinurad (RDEA3170) | 25 nM | - | A highly potent and specific URAT1 inhibitor.[5] |
| Lesinurad | ~190 nM | - | A URAT1 and OAT inhibitor.[6] |
| Benzbromarone | ~37.2 nM | - | A potent inhibitor of URAT1.[6] |
| Probenecid | ~30.0 µM | - | A non-selective inhibitor of urate transport.[6] |
| URAT1 inhibitor 3 | 0.8 nM | - | A potent, orally active, and selective URAT1 inhibitor.[3] |
| URAT1 inhibitor 6 | 35 nM | - | A potent URAT1 inhibitor.[3] |
| URAT1 inhibitor 8 | 1 nM | - | A potent URAT1 inhibitor.[3] |
| Epaminurad (UR-1102) | - | 0.057 µM | An orally active, potent and selective URAT1 inhibitor.[5] |
| URAT1&XO inhibitor 2 | - | 0.145 µM | A dual inhibitor of xanthine oxidase and URAT1.[5] |
Experimental Protocols
Protocol 1: In Vitro URAT1 Inhibition Assay using HEK293 Cells
This protocol describes a cell-based assay to determine the dose-response curve and IC50 value of "this compound" by measuring the inhibition of uric acid uptake in human embryonic kidney (HEK293) cells stably overexpressing human URAT1.
Materials:
-
HEK293 cells stably expressing human URAT1 (URAT1-HEK293)
-
Parental HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (and other test compounds)
-
Uric Acid
-
Krebs-Ringer buffer (pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Uric acid quantification kit (non-isotopic)
-
Protein assay reagent (e.g., BCA)
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture URAT1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 24-well plates at a density that will result in approximately 80% confluency on the day of the assay.[7]
-
Compound Preparation: Prepare a serial dilution of "this compound" and other test compounds in Krebs-Ringer buffer. A typical concentration range would span from 1 nM to 100 µM.
-
Pre-incubation with Inhibitor:
-
Uric Acid Uptake:
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold PBS to stop the uric acid uptake.
-
-
Cell Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Determine the intracellular uric acid concentration using a non-isotopic uric acid quantification kit according to the manufacturer's instructions.
-
Measure the total protein concentration in each well using a protein assay for normalization.
-
-
Data Analysis:
-
Subtract the background uric acid uptake measured in the parental HEK293 cells from the uptake in URAT1-HEK293 cells to determine the specific URAT1-mediated uptake.
-
Normalize the uric acid uptake to the total protein concentration.
-
Plot the percentage of inhibition of uric acid uptake against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
URAT1 Signaling and Regulation
URAT1 is a key component of the renal urate transportosome. Its activity is influenced by various factors, including transcriptional regulation and protein-protein interactions. The following diagram illustrates the key regulatory aspects of URAT1.
References
- 1. SLC22A12 solute carrier family 22 member 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 4. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for URAT1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for studying the inhibition of Urate Transporter 1 (URAT1), a critical target in the development of therapies for hyperuricemia and gout. URAT1, encoded by the SLC22A12 gene, is primarily expressed on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2][3][4] Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion and lower serum urate levels.[2][4]
This document details essential in vitro and in vivo methodologies, presents key quantitative data for common inhibitors, and includes workflow diagrams to guide researchers in the screening and characterization of novel URAT1 inhibitors.
Data Presentation: In Vitro and In Vivo URAT1 Inhibition
The following tables summarize quantitative data for various URAT1 inhibitors, providing a comparative reference for their potency and effects.
Table 1: In Vitro Inhibitory Activity of Selected Compounds against URAT1
| Compound | Assay System | Assay Method | IC50 Value | Reference |
| Benzbromarone | HEK293 cells stably expressing hURAT1 | Non-isotopic uric acid uptake | 0.44 µM | [5] |
| Benzbromarone | HEK293T cells transiently expressing hURAT1 | [14C]-uric acid uptake | 0.278 µM | [6] |
| Lesinurad | HEK293T cells transiently expressing hURAT1 | [14C]-uric acid uptake | 7.2 µM | [1] |
| Lesinurad | URAT1-expressing cells | URAT1 Activity Assay | 3.5 µM | [5] |
| Verinurad (RDEA3170) | Human URAT1 expressing cells | URAT1 Activity Assay | 25 nM | [7] |
| SHR4640 | HEK293 cells stably expressing hURAT1 | Non-isotopic uric acid uptake | 0.134 µM (134 nM) | [5] |
| SHR4640 | hURAT1-expressing cells | URAT1 Activity Assay | 33.7 nM | [5] |
| Dotinurad | Not Specified | Not Specified | Not Specified | [5] |
| Probenecid | Not Specified | URAT1 Inhibition | Not Specified | [1] |
| CC18002 | HEK293 cells stably expressing hURAT1 | Non-isotopic uric acid uptake | 1.69 µM | [5] |
| Baicalein | URAT1-expressing cells | Uric acid uptake | 31.6 µM | [1] |
| Fisetin | HEK-293T cells overexpressing URAT1 | 6-CFL uptake | 12.77 µM | [8] |
| Eicosapentaenoic acid (EPA) | URAT1-expressing cells | Uric acid uptake | 6.0 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of URAT1 Inhibitors in Animal Models
| Animal Model | Induction Method | Treatment | Dose | Key Findings | Reference |
| hURAT1-KI Hyperuricemic Mice | Hypoxanthine Administration | Benzbromarone | Not Specified | Significantly alleviated elevated blood uric acid levels (164.2 µmol/L vs. 251 µmol/L in untreated). | [9][10] |
| Sub-acute Hyperuricemic (sub-HUA) Mice | Uric acid and Potassium Oxonate | CC18002 | Not Specified | Showed a favorable uric acid-lowering effect, comparable to benzbromarone. | [5] |
| Chronic Hyperuricemic (Ch-HUA) Mice | Not Specified | CC18002 | Not Specified | Demonstrated a favorable uric acid-lowering effect. | [5] |
| PO-induced Hyperuricemia Mice | Potassium Oxonate | BDEO | 5 mg/kg | Significantly decreased serum urate levels. | [1] |
| PO-induced Hyperuricemia Mice | Potassium Oxonate | Baicalein | 200 mg/kg | Significantly lowered urate levels by increasing urate excretion. | [1] |
hURAT1-KI: Human URAT1 Knock-In; PO: Potassium Oxonate
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological pathway of URAT1 and a typical experimental workflow for inhibitor screening.
Caption: URAT1-mediated reabsorption of uric acid in the renal proximal tubule.
Caption: High-throughput screening workflow for novel URAT1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments in URAT1 inhibition studies are provided below.
In Vitro URAT1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the uptake of a substrate (uric acid or a fluorescent probe) into cells expressing human URAT1 (hURAT1).
a. Cell Lines and Culture:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney II (MDCK-II) cells are commonly used.[5][11]
-
Transfection: Cells are engineered to stably or transiently express full-length human URAT1 (SLC22A12).[5][6] A control cell line (e.g., mock-transfected with an empty vector) is essential to determine background uptake.[12][13]
b. Protocol for Non-Radiolabeled Uric Acid Uptake Assay: This method is safer and more environmentally friendly than radiolabeled assays.[5]
-
Materials:
-
HEK293 cells stably expressing hURAT1 (URAT1-HEK293).
-
Krebs-Ringer buffer or other suitable assay buffer.[5]
-
Uric acid solution (e.g., 750 µM).[12]
-
Test compounds and positive controls (e.g., benzbromarone, lesinurad).[5][7]
-
Cell lysis buffer (e.g., 50 mM NaOH).[14]
-
LC-MS/MS system for uric acid quantification.
-
-
Procedure:
-
Cell Seeding: Plate URAT1-HEK293 cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or positive control for 5-30 minutes at 37°C.[12][13]
-
Uptake Initiation: Add the uric acid solution to initiate the uptake reaction and incubate for a defined period (e.g., 10-30 minutes) at 37°C.[12]
-
Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer to remove extracellular uric acid.
-
Cell Lysis: Lyse the cells to release intracellular contents.[14]
-
Quantification: Determine the intracellular uric acid concentration using a validated LC-MS/MS method.[13][14] Normalize the uric acid level to the total protein content of each well.[12]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
c. Protocol for Fluorescent Substrate Uptake Assay: This method offers a higher throughput alternative to LC-MS/MS-based detection.
-
Substrate: 6-carboxyfluorescein (6-CFL) has been validated as a fluorescent substrate for URAT1.[8][14][15]
-
Procedure: The protocol is similar to the uric acid uptake assay, but instead of adding uric acid, 6-CFL is added. Intracellular fluorescence is measured using a plate reader after cell lysis.[15] The URAT1-mediated transport of 6-CFL is time-dependent and saturable.[14]
d. Protocol for Radiolabeled [¹⁴C]-Uric Acid Uptake Assay: This is a classic and sensitive method for measuring URAT1 activity.
-
Substrate: [¹⁴C]-labeled uric acid.[7]
-
Procedure: The protocol follows the same steps as the non-radiolabeled assay. After cell lysis, the intracellular radioactivity is measured using a liquid scintillation counter.[1][7]
In Vivo Hyperuricemia Animal Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of URAT1 inhibitors.
a. Animal Model Selection:
-
Limitation of Wild-Type Rodents: Standard non-primate animal models are often inadequate for evaluating URAT1 inhibitors because rodent URAT1 has a very low affinity for uric acid compared to human URAT1.[10][16]
-
Humanized Mouse Model: A human URAT1 knock-in (hURAT1-KI) mouse model, created using CRISPR/Cas9 technology, is highly valuable.[9][10][16] These mice express hURAT1 in the kidney proximal tubules and respond to URAT1 inhibitors like benzbromarone.[9][10]
b. Induction of Hyperuricemia:
-
Method 1: Hypoxanthine Administration: In hURAT1-KI mice, administration of hypoxanthine can effectively raise blood uric acid levels.[9][16]
-
Method 2: Potassium Oxonate (PO) and Uric Acid/Adenine: In standard mouse models, hyperuricemia can be induced by administering a uricase inhibitor, potassium oxonate, often in combination with a purine source like uric acid, adenine, or yeast extract.[5][17] For example, mice can be given potassium oxonate (300 mg/kg) and adenine (50 mg/kg) for several consecutive days.[17]
c. Protocol for Efficacy Study in hURAT1-KI Mice:
-
Materials:
-
hURAT1-KI mice.
-
Hypoxanthine solution for induction.
-
Test inhibitor and vehicle control.
-
Equipment for blood and urine collection.
-
Kits for measuring uric acid and creatinine.
-
-
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions.
-
Hyperuricemia Induction: Establish a hyperuricemic model by administering hypoxanthine.[9] Monitor blood uric acid levels to confirm the model.
-
Grouping and Dosing: Randomly assign mice to different groups (e.g., vehicle control, positive control, test compound at various doses). Administer the compounds, typically via oral gavage, for a specified duration.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at designated time points (e.g., before dosing and at 6, 12, 24 hours post-dose).[7] Collect urine over a 24-hour period using metabolic cages.
-
Biochemical Analysis:
-
Measure serum uric acid (SUA) and creatinine concentrations.
-
Measure urine uric acid and creatinine concentrations.
-
-
Data Analysis:
-
Calculate the percentage reduction in SUA compared to the vehicle group.
-
Calculate the Fractional Excretion of Uric Acid (FEUA) using the formula: FEUA = ([urine uric acid] × [serum creatinine]) / ([serum uric acid] × [urine creatinine]).[7]
-
An increase in FEUA indicates enhanced urinary excretion of uric acid. Perform statistical analysis to determine significance.
-
-
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. bioivt.com [bioivt.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Cell Line for URAT1 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and validation of a stable cell line overexpressing the human urate transporter 1 (URAT1), encoded by the SLC22A12 gene. This cellular model is essential for the screening and characterization of URAT1 inhibitors, which are critical for the development of novel therapeutics for hyperuricemia and gout.
URAT1 is a key renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2][3] Inhibition of URAT1 is a validated strategy to increase uric acid excretion and lower serum urate levels.[4] The protocols outlined below describe the generation of a robust in vitro tool for assessing the potency and mechanism of action of candidate URAT1 inhibitors.
Experimental Workflow Overview
The overall process for developing and utilizing a stable URAT1-expressing cell line for inhibitor studies involves several key stages, from initial vector construction to functional validation and inhibitor screening.
Protocols
Protocol 1: Generation of a Stable URAT1-Expressing HEK293 Cell Line
This protocol details the steps for generating a clonal HEK293 cell line with stable integration and expression of the human URAT1 gene.
1.1. Vector Construction and Host Cell Line
-
Expression Vector: The full-length human SLC22A12 cDNA should be cloned into a mammalian expression vector containing a strong constitutive promoter (e.g., CMV) and a selectable marker, such as the neomycin resistance gene (NeoR) for G418 selection.
-
Host Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host as they are readily transfected and have been widely used for URAT1 functional studies.[4][5][6] It is crucial to use a parental HEK293 line that is not already resistant to the chosen selection antibiotic.[7][8]
1.2. Determination of Optimal Antibiotic Concentration (Kill Curve)
Before transfection, it is essential to determine the minimum concentration of the selection antibiotic that effectively kills non-transfected host cells.
-
Seed HEK293 cells in a 24-well plate at a density of 5 x 104 cells/well.
-
The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL).[9] Include a no-antibiotic control.
-
Incubate the cells and observe them daily. Replace the selective medium every 3-4 days.[10]
-
After 7-10 days, identify the lowest concentration of G418 that causes complete cell death. This concentration will be used for selecting stable transfectants.
1.3. Transfection
-
Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the URAT1 expression vector using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.[5] Include a mock transfection (transfection reagent only) and a control vector (empty vector with NeoR gene) as controls.
1.4. Selection of Stable Clones
-
48 hours post-transfection, split the cells into 10 cm dishes at a low density in growth medium containing the predetermined optimal concentration of G418.[5]
-
Replace the selective medium every 3-4 days, removing dead cells.[10]
-
After 2-3 weeks, distinct antibiotic-resistant colonies should become visible.
-
Isolate individual colonies using cloning cylinders or by picking them with a sterile pipette tip and transfer each to a separate well of a 24-well plate.
-
Expand each clone in the presence of the selection antibiotic.
1.5. Validation of URAT1 Expression
Expanded clones must be validated for URAT1 expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): Extract total RNA from each clone and perform qPCR using primers specific for the SLC22A12 gene to quantify transcript levels.
-
Western Blot: Prepare total cell lysates and perform a Western blot using an antibody specific for URAT1 to confirm protein expression and determine its approximate molecular weight.
Protocol 2: Functional Validation using a [14C]-Uric Acid Uptake Assay
This assay confirms that the expressed URAT1 is functional and localized to the plasma membrane, and it is the primary method for screening inhibitors.
2.1. Materials
-
URAT1-HEK293 stable cells and parental HEK293 cells
-
24-well cell culture plates
-
[14C]-Uric Acid (specific activity ~50-60 mCi/mmol)
-
Uptake Buffer (e.g., Krebs-Ringer buffer)
-
Wash Buffer (ice-cold PBS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and counter
-
Known URAT1 inhibitors (e.g., Benzbromarone, Probenecid) for positive control
2.2. Assay Procedure
-
Seed URAT1-HEK293 cells and parental HEK293 cells into a 24-well plate at a density of approximately 2.5 x 105 cells per well and culture overnight.[4]
-
On the day of the assay, wash the cells twice with pre-warmed Uptake Buffer.
-
To measure inhibitor effects, pre-incubate the cells for 15-30 minutes with Uptake Buffer containing the test compound or a known inhibitor (e.g., benzbromarone).[4][11]
-
Initiate the uptake by adding Uptake Buffer containing [14C]-uric acid (final concentration typically 20-50 µM) and the test compounds.
-
Incubate for a short period (e.g., 5-30 minutes) at 37°C.[4][11][12]
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Wash Buffer.
-
Lyse the cells in each well with Cell Lysis Buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
In parallel wells, determine the total protein concentration using a BCA assay to normalize the uptake data.
2.3. Data Analysis
-
Calculate the specific URAT1-mediated uptake by subtracting the uptake in parental HEK293 cells from that in URAT1-HEK293 cells.
-
For inhibitor studies, express the uptake in the presence of the compound as a percentage of the uptake in the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
Quantitative data from the selection and validation experiments should be clearly tabulated for comparison.
Table 1: Optimal G418 Concentration for HEK293 Cell Selection
| G418 Concentration (µg/mL) | Cell Viability after 10 days |
| 0 | 100% |
| 100 | ~70% |
| 200 | ~30% |
| 400 | 0% |
| 600 | 0% |
| 800 | 0% |
Note: Data are representative. An optimal concentration of 400 µg/mL would be chosen for selection based on this example.[7][9]
Table 2: IC50 Values of Known URAT1 Inhibitors in URAT1-HEK293 Cells
| Compound | IC50 (µM) | Reference |
| Dotinurad | 0.0372 | [13] |
| Benzbromarone | ~0.3 - 4.96 | [4][13][14] |
| Lesinurad | ~0.19 - 75.36 | [13][14] |
| Probenecid | ~30.0 - 1643 | [13][14] |
| Quercetin | 12.6 | [15] |
| Fisetin | 7.5 | [15] |
Note: IC50 values can vary based on specific assay conditions.
Mandatory Visualizations
Renal Urate Transport Pathway
The diagram below illustrates the key transporters involved in uric acid handling in a renal proximal tubule cell, providing context for URAT1's function.
References
- 1. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abo.com.pl [abo.com.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Measuring URAT1 Inhibitor Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis.[1][2] Located on the apical membrane of proximal tubule cells in the kidney, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2][3] Dysregulation of URAT1 activity, leading to either under-excretion or excessive reabsorption of uric acid, is a primary cause of hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels.[2] Hyperuricemia is a key risk factor for the development of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues.[4] Consequently, URAT1 has emerged as a key therapeutic target for the development of uricosuric agents, which aim to lower sUA levels by inhibiting uric acid reabsorption.[4][5]
These application notes provide detailed protocols for evaluating the in vivo efficacy of URAT1 inhibitors using a potassium oxonate-induced hyperuricemia mouse model. This model is widely used to mimic the elevated uric acid levels observed in human hyperuricemia.[6][7][8]
Key Concepts and Endpoints
To assess the efficacy of a URAT1 inhibitor in vivo, several key parameters are measured:
-
Serum Uric Acid (sUA): The primary endpoint for assessing the urate-lowering effect of the inhibitor.
-
Urinary Uric Acid (uUA): Measurement of uric acid excreted in the urine, which is expected to increase with URAT1 inhibition.
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Markers of renal function, important for assessing any potential nephrotoxicity of the test compound.[8]
-
Fractional Excretion of Uric Acid (FEUA): A calculated value that represents the percentage of filtered uric acid that is excreted in the urine. It provides a more accurate measure of renal handling of uric acid than urinary uric acid alone.[9][10][11]
Data Presentation
The following tables summarize typical quantitative data obtained from an in vivo study evaluating a URAT1 inhibitor in a potassium oxonate-induced hyperuricemia mouse model.
Table 1: Serum Biomarker Levels
| Group | Treatment | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |
| 1 | Normal Control | 1.5 ± 0.3 | 0.4 ± 0.1 | 20 ± 5 |
| 2 | Hyperuricemic Control (Potassium Oxonate) | 6.5 ± 1.2 | 0.5 ± 0.1 | 22 ± 6 |
| 3 | URAT1 Inhibitor (Test Compound) | 3.0 ± 0.8 | 0.4 ± 0.1 | 21 ± 5 |
| 4 | Positive Control (e.g., Benzbromarone) | 2.8 ± 0.7 | 0.4 ± 0.1 | 20 ± 4 |
Values are represented as mean ± standard deviation. *p < 0.05 compared to the Hyperuricemic Control group.
Table 2: Urinary Biomarker Levels and Fractional Excretion of Uric Acid
| Group | Treatment | 24h Urinary Uric Acid (mg/24h) | 24h Urinary Creatinine (mg/24h) | Fractional Excretion of Uric Acid (%) |
| 1 | Normal Control | 0.5 ± 0.1 | 5.0 ± 1.0 | 8.0 ± 1.5 |
| 2 | Hyperuricemic Control (Potassium Oxonate) | 0.3 ± 0.1 | 4.8 ± 0.9 | 3.5 ± 0.8 |
| 3 | URAT1 Inhibitor (Test Compound) | 0.8 ± 0.2 | 5.1 ± 1.1 | 12.0 ± 2.5 |
| 4 | Positive Control (e.g., Benzbromarone) | 0.9 ± 0.3 | 4.9 ± 1.0 | 13.5 ± 3.0 |
Values are represented as mean ± standard deviation. *p < 0.05 compared to the Hyperuricemic Control group.
Signaling Pathway and Experimental Workflow
URAT1 Signaling Pathway in Renal Urate Reabsorption
The following diagram illustrates the central role of URAT1 in the reabsorption of uric acid in the proximal tubule of the kidney.
Caption: URAT1-mediated uric acid reabsorption in the renal proximal tubule.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the typical experimental workflow for assessing the efficacy of a URAT1 inhibitor.[12][13][14]
References
- 1. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medpagetoday.com [medpagetoday.com]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Test Guide Mobile [testguide.adhb.govt.nz]
- 10. labtestsguide.com [labtestsguide.com]
- 11. thekingsleyclinic.com [thekingsleyclinic.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Solubility Challenges with URAT1 Inhibitor 1: A Technical Support Guide
For researchers and drug development professionals working with URAT1 inhibitors, ensuring consistent and accurate compound solubility is paramount for reliable experimental outcomes. This technical support center provides a comprehensive guide to addressing solubility issues encountered with URAT1 Inhibitor 1, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 125 mg/mL, which is equivalent to 219.57 mM.[1][2] However, achieving this concentration may require specific handling procedures.
Q2: I'm having trouble dissolving this compound in DMSO. What should I do?
A2: Difficulty in dissolving this compound can be due to several factors. Follow these troubleshooting steps:
-
Utilize Heat and Sonication: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1][2]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of the compound. Always use freshly opened, high-purity, anhydrous DMSO.[1]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous media. How can I prevent this?
A3: This is a common issue for compounds with low aqueous solubility. Here are some strategies:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer.[3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, preferably below 0.5% for cell-based assays, to minimize toxicity and precipitation.[4]
-
Co-solvents: For in vivo studies, consider using a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is 10% DMSO and 90% Corn Oil.[1]
Q4: How should I prepare and store my stock solution of this compound?
A4: Once the stock solution is prepared in DMSO, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][4]
Quantitative Solubility Data
For clarity, the solubility data for this compound is summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 125 | 219.57 | Ultrasonic and warming to 60°C may be required.[1][2] |
| In vivo formulation 1 | ≥ 2.08 | ≥ 3.65 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 2.08 | ≥ 3.65 | 10% DMSO, 90% Corn Oil.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 569.29 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.69 mg.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Aid Dissolution: If the compound does not dissolve readily, gently warm the vial to 37°C- 60°C and sonicate in an ultrasonic water bath for 10-15 minutes.[1][2] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[4]
Visual Guides
To further aid in understanding the experimental workflow and the biological context of URAT1 inhibitors, the following diagrams are provided.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified diagram of URAT1 function and inhibition.
References
Technical Support Center: Optimizing UR-AT1 Inhibitor Concentration
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with URAT1 inhibitors in cell culture. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is URAT1 and why is it a target in cell culture experiments?
A1: URAT1, or Urate Transporter 1 (also known as SLC22A12), is a protein primarily found in the kidneys that is responsible for the reabsorption of uric acid from urine back into the blood.[1][2][3] In cell culture models, URAT1 is a key target for studying hyperuricemia and gout, as inhibiting its function can reduce uric acid levels.[3][4] Cell lines engineered to express URAT1 are crucial tools for screening and characterizing the potency and selectivity of new inhibitor compounds.
Q2: How do I choose a starting concentration for my URAT1 inhibitor?
A2: A good starting point is to use a concentration that is 10 to 100 times the reported 50% inhibitory concentration (IC50) of the compound. If the IC50 is unknown, a common starting range for novel compounds is between 1 µM and 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are some common URAT1 inhibitors and their reported IC50 values?
A3: Several URAT1 inhibitors are used in research. Their potency can vary significantly depending on the assay conditions and cell line used. Below is a summary of reported IC50 values for common inhibitors.
| Inhibitor | IC50 Value (hURAT1) | Notes |
| URAT1 inhibitor 3 | 0.8 nM | A potent and selective URAT1 inhibitor.[1][5] |
| hURAT1 inhibitor 2 | 18 nM | Also shows some inhibitory effect on OATP1B1.[6] |
| Verinurad (RDEA3170) | 25 nM | A highly potent and specific URAT1 inhibitor.[6] |
| URAT1 inhibitor 1 | 32 nM | Investigated for the treatment of hyperuricemia.[1][6] |
| URAT1 inhibitor 6 | 35 nM | A potent URAT1 inhibitor.[1] |
| URAT1 inhibitor 10 | 52 nM | Exhibits oral efficacy and low cytotoxicity.[7] |
| Benzarone | 2.8 µM | Also acts as an uncoupler of oxidative phosphorylation.[6] |
| Benzbromarone | 6.878 µM | A well-established URAT1 inhibitor.[8] |
| Fisetin | 7.5 µM - 12.77 µM | A dietary flavonoid with URAT1 inhibitory activity.[9][10] |
| Quercetin | 12.6 µM | Another dietary flavonoid that inhibits URAT1.[10] |
| Baicalein | 26.71 µM - 31.6 µM | A flavonoid that noncompetitively inhibits URAT1.[9][11] |
Note: IC50 values are highly dependent on the experimental setup. The values listed above should be used as a reference to guide your experimental design.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of URAT1 inhibitor concentrations.
Issue 1: High Cell Death or Cytotoxicity
-
Possible Cause: The inhibitor concentration is too high, or the compound exhibits off-target toxicity. Some inhibitors, like Benzarone, are known to cause liver damage and promote cell apoptosis.[6]
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard method like the MTT, XTT, or LDH release assay to determine the concentration at which the inhibitor becomes toxic to your cells.
-
Lower the Concentration: Based on the cytotoxicity data, reduce the inhibitor concentration to a non-toxic range.
-
Reduce Incubation Time: Shorten the duration of inhibitor exposure to minimize toxic effects.
-
Check Compound Purity: Impurities in the inhibitor stock can contribute to cytotoxicity.
-
Use a Different Inhibitor: If toxicity persists even at low concentrations, consider using a more selective and less toxic URAT1 inhibitor.
-
Issue 2: No or Low Inhibition of Uric Acid Uptake
-
Possible Cause: The inhibitor concentration may be too low, the inhibitor may have poor stability, or there could be issues with the cell model or assay protocol.
-
Troubleshooting Steps:
-
Increase Inhibitor Concentration: Perform a dose-response curve to ensure you are testing a sufficiently high concentration to observe an effect.
-
Verify URAT1 Expression: Confirm that your cell line expresses functional URAT1 at the plasma membrane. This can be done via Western blot, immunofluorescence, or by comparing uric acid uptake in your URAT1-expressing cells to a parental cell line that does not express the transporter.[12]
-
Check Inhibitor Stability: Prepare fresh inhibitor solutions and avoid repeated freeze-thaw cycles. Some compounds may be unstable in solution.
-
Optimize Assay Conditions: Ensure the pH, temperature, and incubation times of your uric acid uptake assay are optimal.
-
Issue 3: High Variability Between Experiments
-
Possible Cause: Inconsistent cell culture conditions, reagent preparation, or assay execution can lead to high variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Ensure Consistent Reagent Preparation: Prepare fresh reagents and use consistent pipetting techniques.
-
Automate Where Possible: Use automated liquid handlers for reagent addition to minimize human error.
-
Include Proper Controls: Always include positive and negative controls in your experiments. For example, a known URAT1 inhibitor like benzbromarone can serve as a positive control.
-
Experimental Protocols
Protocol 1: Determining the IC50 of a URAT1 Inhibitor
This protocol describes a cell-based assay to measure the inhibition of uric acid uptake.[13]
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Parental HEK293 cells (for negative control)
-
DMEM with 10% FBS and penicillin-streptomycin
-
Poly-L-lysine coated 24-well plates
-
Uptake Buffer (25 mM MES-NaOH pH 5.5, 125 mM Na+-gluconate, 4.8 mM K+-gluconate, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 1.3 mM Ca2+-gluconate)
-
[14C]-uric acid
-
URAT1 inhibitor stock solution
-
DPBS (+Ca2+/Mg2+)
-
0.1 M NaOH
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed hURAT1-HEK293 cells onto poly-L-lysine coated 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells three times with pre-warmed Uptake Buffer and incubate at 37°C for at least 15 minutes.
-
Inhibitor Treatment: Prepare serial dilutions of the URAT1 inhibitor in Uptake Buffer containing a fixed concentration of [14C]-uric acid (e.g., 200 µM).
-
Uptake Initiation: Remove the buffer from the wells and add the inhibitor/[14C]-uric acid solutions to start the uptake. Incubate at 37°C for 10 minutes.
-
Uptake Termination: Stop the reaction by adding ice-cold DPBS. Wash the cells three times with ice-cold DPBS.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the protein concentration of each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
Materials:
-
Cells of interest (e.g., hURAT1-HEK293, HepG2, HK2)
-
96-well plates
-
Complete culture medium
-
URAT1 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the URAT1 inhibitor. Include a vehicle-only control. Incubate for the desired time (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against inhibitor concentration to determine the cytotoxic concentration.
Visualizations
Below are diagrams illustrating key workflows and pathways related to URAT1 inhibitor optimization.
Caption: Workflow for optimizing URAT1 inhibitor concentration.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. URAT1 inhibitor 10_TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting URAT1 Inhibitor In Vivo Experiments
Welcome to the technical support center for URAT1 inhibitor in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their studies. The following frequently asked questions (FAQs) and troubleshooting guides provide practical advice and detailed protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Efficacy Issues: Why am I not observing the expected decrease in serum uric acid (sUA) levels?
There are several potential reasons why a URAT1 inhibitor may not show the expected efficacy in reducing sUA levels in your in vivo model. Below are common causes and troubleshooting steps.
Possible Cause 1: Inappropriate Animal Model
-
Issue: Standard rodent models (mice, rats) may not accurately reflect human uric acid metabolism. Rodents possess the enzyme uricase, which breaks down uric acid into the more soluble allantoin, a pathway absent in humans.[1] Furthermore, rodent URAT1 has a much lower affinity for uric acid compared to human URAT1, which can limit the effectiveness of inhibitors.[2][3]
-
Troubleshooting:
-
Induce Hyperuricemia: Use a uricase inhibitor like potassium oxonate to induce hyperuricemia and create a more relevant model.[4][5] A common method involves administering potassium oxonate with or without a purine-rich substance like adenine or hypoxanthine.[2][6]
-
Consider a Humanized Model: For more translatable results, consider using a humanized URAT1 (hURAT1) transgenic knock-in (KI) mouse model.[2][3][7] These models express the human URAT1 transporter and have been shown to respond to URAT1 inhibitors where wild-type mice do not.[2][7]
-
Possible Cause 2: Suboptimal Compound Formulation and Bioavailability
-
Issue: The URAT1 inhibitor may have poor solubility, leading to low oral bioavailability and insufficient systemic exposure to exert its pharmacological effect.
-
Troubleshooting:
-
Optimize Formulation: Review and optimize the dosing vehicle and formulation of your compound.[8] This may involve using different solvents, co-solvents, or formulating the compound as a suspension or emulsion to improve absorption.[8]
-
Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help you understand if the compound is reaching the target tissue (kidney) at sufficient concentrations.
-
Possible Cause 3: Inadequate Dosing Regimen
-
Issue: The dose of the URAT1 inhibitor may be too low, or the dosing frequency may be inappropriate to maintain therapeutic concentrations.
-
Troubleshooting:
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose for efficacy.
-
Review Literature: Consult literature for dosing information on similar compounds or the specific inhibitor you are using.
-
Possible Cause 4: High Variability in Uric Acid Measurements
-
Issue: Uric acid levels can fluctuate significantly due to factors like diet, time of day, and stress.[9][10] High variability can mask the true effect of the inhibitor.
-
Troubleshooting:
-
Standardize Experimental Conditions: Ensure consistent diet, housing conditions, and handling of the animals.
-
Consistent Sampling Time: Collect blood samples at the same time of day for all animals to minimize diurnal variations in uric acid levels.[9]
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Reliable Assay Method: Use a validated and reliable method for measuring uric acid, such as a uricase-based enzymatic assay or HPLC.[11][12]
-
Safety and Toxicity: I'm observing unexpected toxicity in my animal model. What could be the cause?
Unexpected toxicity is a significant concern in in vivo studies. Understanding the potential causes can help in mitigating these effects.
Possible Cause 1: Off-Target Effects
-
Issue: Some URAT1 inhibitors are not highly selective and may interact with other transporters, leading to off-target effects. For example, some inhibitors also affect OAT1, OAT3, OAT4, and GLUT9.[13][14]
-
Troubleshooting:
-
Selectivity Profiling: If not already done, perform in vitro selectivity profiling of your inhibitor against other relevant transporters to understand its off-target activity.
-
Use a More Selective Inhibitor: Newer generation URAT1 inhibitors like dotinurad have shown higher selectivity, which may reduce off-target toxicities.[13][15]
-
Possible Cause 2: Hepatotoxicity
-
Issue: Liver toxicity has been a concern with some URAT1 inhibitors, such as benzbromarone.[13]
-
Troubleshooting:
-
Monitor Liver Function: Routinely monitor liver enzymes (e.g., ALT, AST) and conduct histopathological examination of liver tissue.
-
Consider a Different Inhibitor: If hepatotoxicity is a concern, consider using an inhibitor with a better-established safety profile.
-
Possible Cause 3: Nephrotoxicity
-
Issue: Kidney-related adverse events have been reported for some URAT1 inhibitors, such as lesinurad, particularly when used as monotherapy.[13][16] This can manifest as increased serum creatinine and, in severe cases, acute renal failure.[16]
-
Troubleshooting:
-
Monitor Renal Function: Regularly measure serum creatinine (SCr) and blood urea nitrogen (BUN) levels.[4][17]
-
Histopathology: Perform histopathological analysis of kidney tissue to look for signs of damage.
-
Combination Therapy: In a clinical context, some URAT1 inhibitors are used in combination with a xanthine oxidase inhibitor to mitigate the risk of nephrotoxicity.[18][19] This approach could be explored in preclinical models as well.
-
Data Presentation
Table 1: In Vitro Potency of Selected URAT1 Inhibitors
| URAT1 Inhibitor | IC50 (nM) | Notes |
| Dotinurad | ~8 | Highly selective URAT1 inhibitor.[15] |
| Verinurad | ~40 | Demonstrates higher potency than lesinurad.[15] |
| Benzbromarone | ~200 | Potent but associated with hepatotoxicity.[13][15] |
| Lesinurad | ~12,000 | Lower potency and associated with nephrotoxicity.[13][15] |
Experimental Protocols
Protocol 1: Potassium Oxonate-Induced Hyperuricemia in Mice
This protocol describes a common method for inducing hyperuricemia in mice to test the efficacy of URAT1 inhibitors.
Materials:
-
Potassium Oxonate (PO)
-
Vehicle for PO (e.g., 0.5% carboxymethylcellulose)
-
URAT1 inhibitor
-
Vehicle for URAT1 inhibitor
-
Male Kunming mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
Serum uric acid assay kit
Procedure:
-
Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Normal Control, Model Control, Positive Control, URAT1 Inhibitor treatment groups).
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or by oral gavage to all groups except the Normal Control group.[5]
-
This is typically done one hour before the administration of the test compounds.
-
-
Treatment:
-
Administer the URAT1 inhibitor or vehicle to the respective treatment groups by oral gavage or another appropriate route.
-
The Normal Control and Model Control groups receive the vehicle.
-
-
Blood Collection:
-
At a predetermined time point after treatment (e.g., 1-2 hours), collect blood samples from the retro-orbital plexus or another suitable site.
-
-
Serum Preparation:
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Uric Acid Measurement:
-
Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum uric acid levels between the different groups to evaluate the efficacy of the URAT1 inhibitor.
-
Visualizations
Caption: Workflow for a typical in vivo efficacy study of a URAT1 inhibitor.
Caption: Mechanism of action of a URAT1 inhibitor in the renal proximal tubule.
Caption: A logical workflow for troubleshooting lack of efficacy in URAT1 inhibitor studies.
References
- 1. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]
- 4. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. [PDF] The Time-Feature of Uric Acid Excretion in Hyperuricemia Mice Induced by Potassium Oxonate and Adenine | Semantic Scholar [semanticscholar.org]
- 7. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variation in serum urate levels in the absence of gout and urate lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visit-to-visit variability of serum uric acid measurements and the risk of all-cause mortality in the general population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Real-time in vivo uric acid biosensor system for biophysical monitoring of birds - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of URAT1 Inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at improving the bioavailability of URAT1 Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is URAT1 and why is it a target for drug development?
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein involved in regulating uric acid levels in the blood.[1][2] It is primarily located in the apical membrane of proximal tubule cells in the kidneys and is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[3][4] Elevated uric acid levels (hyperuricemia) can lead to conditions like gout, and are associated with cardiovascular and chronic kidney disease.[5][6] Therefore, inhibiting URAT1 is an effective therapeutic strategy to increase uric acid excretion and lower its concentration in the blood.[4][7]
Q2: What are the common challenges affecting the oral bioavailability of small molecule URAT1 inhibitors like this compound?
Many small molecule drugs, including potentially this compound, face challenges with oral bioavailability.[8][9] The most common issues are poor aqueous solubility and low intestinal permeability.[10][11] Other factors include rapid first-pass metabolism in the liver and susceptibility to efflux transporters in the gastrointestinal tract, which can pump the drug back into the intestinal lumen.[12]
Q3: What are the initial steps to assess the bioavailability of this compound?
A bioavailability assessment typically begins with in vitro and in vivo studies.[13][14] In vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays can provide initial insights into the compound's passive diffusion and active transport characteristics.[13] In vivo pharmacokinetic (PK) studies in animal models (e.g., rodents) are then conducted to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) following oral and intravenous administration.[14][15]
Q4: How can the formulation of this compound be modified to improve its bioavailability?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve its dissolution rate.[11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[8][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of hydrophobic drugs in the gastrointestinal tract.[11]
-
Salt Formation: For ionizable compounds, forming a salt can significantly enhance aqueous solubility.[10]
-
Co-crystals: Forming a co-crystal with a non-toxic co-former can alter the crystal packing and improve solubility.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low Cmax and AUC after oral administration | Poor aqueous solubility of this compound. | 1. Conduct solubility studies in different pH buffers and biorelevant media. 2. Consider formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations to enhance dissolution.[8][11] |
| Low intestinal permeability. | 1. Perform in vitro permeability assays (e.g., Caco-2) to assess active transport and efflux. 2. If efflux is suspected, co-administer with a known efflux pump inhibitor in preclinical models to confirm. | |
| High first-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes. 2. If metabolism is high, consider structural modifications of the inhibitor to block metabolic sites. | |
| High variability in plasma concentrations between subjects | Food effects on drug absorption. | 1. Conduct food-effect studies in animal models to assess the impact of a high-fat meal on the pharmacokinetics of this compound. 2. Optimize the formulation to minimize food effects. |
| Inconsistent dissolution of the formulation. | 1. Perform dissolution testing of the formulation under various conditions to ensure consistent release. 2. Reformulate if necessary to achieve more reliable dissolution. | |
| In vitro-in vivo correlation (IVIVC) is poor | In vitro dissolution method is not biorelevant. | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. 2. Refine the dissolution testing parameters to better reflect in vivo conditions. |
| Animal model is not predictive of human pharmacokinetics. | 1. Evaluate the expression and activity of relevant drug-metabolizing enzymes and transporters in the chosen animal model and compare them to humans. 2. Consider using a different animal model if there are significant species differences. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following oral (PO) and intravenous (IV) administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
IV group: Administer this compound (e.g., 1 mg/kg) via the tail vein.
-
PO group: Administer this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or saphenous vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[15][16]
-
Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.[14] Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport/efflux of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.
-
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Quantitative Data Summary
The following tables present hypothetical data for two different formulations of this compound (Formulation A: Crystalline, Formulation B: Amorphous Solid Dispersion) to illustrate how data can be structured for comparison.
Table 1: In Vitro Properties of this compound Formulations
| Parameter | Formulation A (Crystalline) | Formulation B (ASD) |
| Aqueous Solubility (pH 6.8) | 0.5 µg/mL | 25 µg/mL |
| Caco-2 Permeability (Papp A-B) | 1.2 x 10⁻⁶ cm/s | 1.3 x 10⁻⁶ cm/s |
| Efflux Ratio (Papp B-A / Papp A-B) | 3.1 | 3.0 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, PO)
| Parameter | Formulation A (Crystalline) | Formulation B (ASD) |
| Cmax (ng/mL) | 150 ± 35 | 750 ± 120 |
| Tmax (hr) | 4.0 ± 1.0 | 1.5 ± 0.5 |
| AUC₀-₂₄ (ng*hr/mL) | 980 ± 210 | 4900 ± 850 |
| Oral Bioavailability (F%) | 8% | 40% |
Visualizations
URAT1 Signaling Pathway in Renal Urate Reabsorption
Caption: URAT1-mediated urate reabsorption pathway and the site of action for this compound.
Experimental Workflow for Bioavailability Assessment
Caption: A typical experimental workflow for assessing and improving the bioavailability of a new chemical entity.
Troubleshooting Logic for Low Oral Bioavailability
Caption: A decision tree for troubleshooting the root cause of low oral bioavailability.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. Tackling Bioavailability Challenges for Small Molecules [catalent.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 16. webstor.srmist.edu.in [webstor.srmist.edu.in]
minimizing cytotoxicity of URAT1 inhibitor 1 in vitro
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize the in vitro cytotoxicity of URAT1 Inhibitor 1. The following sections offer structured advice to identify and mitigate potential sources of cell death in your experiments.
Troubleshooting Guide: Cytotoxicity Issues
This section addresses common problems encountered during in vitro experiments with this compound.
Question: Why am I observing high cytotoxicity at my target concentration?
Answer: High cytotoxicity at the intended effective concentration can stem from several sources. The primary possibilities include off-target effects, on-target toxicity in your specific cell model, or issues with the compound's formulation.
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets essential for survival, a common issue with small molecule inhibitors.
-
On-Target Toxicity: While URAT1's primary role is urate transport, its inhibition might disrupt cellular homeostasis in ways that are cell-type specific. The cellular consequence of URAT1 inhibition may be intrinsically linked to viability in your chosen model.
-
Compound Solubility & Aggregation: Poor solubility can lead to compound precipitation or aggregation, which can be toxic to cells. Aggregates can cause stress responses or physically damage cell membranes.
-
Impurity: The synthesized batch of the inhibitor could contain toxic impurities.
Question: How can I differentiate between on-target and off-target cytotoxicity?
Answer: Distinguishing between on-target and off-target effects is crucial for validating your inhibitor's mechanism and relevance.
-
URAT1 Expression Levels: Correlate the cytotoxicity of this compound with the expression level of URAT1 in a panel of different cell lines. Cells with low or no URAT1 expression should ideally be less sensitive if the toxicity is on-target.
-
Rescue Experiments: If possible, supplement the media with a downstream product of the inhibited pathway that could restore viability. For URAT1, which is a urate transporter, this is less straightforward but might involve modulating intracellular urate levels through other means.
-
Structural Analogs: Test a structurally similar but inactive analog of your inhibitor. This analog should not bind to URAT1. If it produces similar cytotoxicity, the effect is likely off-target.
-
Competitive Inhibition: Co-treat cells with the inhibitor and a high concentration of the natural substrate (urate). If the toxicity is on-target, an excess of the substrate may compete with the inhibitor and rescue the cells.
Question: My cytotoxicity results are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results often point to experimental variability. Key factors to check include:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. Older cells or cells that are unhealthy are more susceptible to stress.
-
Compound Preparation: Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved before diluting into culture media. The use of solvents like DMSO should be consistent, and final concentrations kept low (typically <0.5%).
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Variations in serum batches or concentration can therefore alter the observed cytotoxicity.
-
Assay Timing: Ensure that the timing of compound addition and the cytotoxicity assay endpoint are kept consistent across all experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what is the maximum final concentration?
A1: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, as DMSO itself can be toxic to cells. Always run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to account for any solvent effects.
Q2: How can I reduce the cytotoxicity of my compound without sacrificing its inhibitory effect?
A2: Optimizing the experimental conditions is key.
-
Reduce Incubation Time: Determine the minimum time required to achieve the desired inhibitory effect. Shorter exposure times can reduce cumulative toxicity.
-
Optimize Concentration: Perform a detailed dose-response curve to find the lowest effective concentration (EC50) for URAT1 inhibition and the concentration that causes 50% cell death (IC50). Aim to work in the window between these two values.
-
Change Culture Media: Sometimes, specific media formulations can exacerbate cytotoxicity. For example, high levels of certain amino acids or low levels of antioxidants can sensitize cells to chemical stress.
-
Use a Different Cell Line: If your current cell line is particularly sensitive, consider using a more robust cell line that also expresses URAT1 to validate your findings.
Q3: Could serum proteins in the media be affecting my results?
A3: Yes, serum contains proteins like albumin that can bind to small molecules, effectively sequestering them and reducing their free concentration available to interact with the cells. If you observe significantly lower cytotoxicity in high-serum media compared to low-serum or serum-free media, this is a likely explanation. It is important to maintain a consistent serum concentration throughout your experiments to ensure reproducibility.
Quantitative Data Summary
The following tables provide example data to illustrate how to compare results from cytotoxicity and efficacy assays.
Table 1: Cytotoxicity (IC50) vs. Efficacy (EC50) of this compound
| Cell Line | URAT1 Expression | IC50 (µM) | EC50 (µM) for URAT1 Inhibition | Therapeutic Index (IC50/EC50) |
|---|---|---|---|---|
| HEK293-hURAT1 | High | 15.2 | 0.8 | 19.0 |
| A549 | Low | 45.8 | > 50 | < 1 |
| Primary Renal Cells | Endogenous | 22.5 | 1.5 | 15.0 |
This table helps visualize the therapeutic window. A higher therapeutic index is desirable.
Table 2: Effect of Serum on this compound Cytotoxicity
| Cell Line | Serum % | IC50 (µM) | Fold Change in IC50 |
|---|---|---|---|
| HEK293-hURAT1 | 10% | 15.2 | - |
| HEK293-hURAT1 | 2% | 8.1 | 0.53x |
| HEK293-hURAT1 | 0.5% | 3.5 | 0.23x |
This table demonstrates the impact of serum protein binding on the apparent cytotoxicity of the inhibitor.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the results to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of plasma membrane rupture.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate according to the manufacturer's instructions (typically 30 minutes at room temperature).
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Visual Guides and Workflows
Caption: A workflow for troubleshooting high cytotoxicity.
Caption: Hypothetical pathway linking URAT1 inhibition to apoptosis.
Technical Support Center: Overcoming Resistance to URAT1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to URAT1 inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of resistance to URAT1 inhibitors in cell lines?
A1: Resistance to URAT1 inhibitors can arise from several factors:
-
Genetic Alterations in the URAT1 Transporter: Mutations in the SLC22A12 gene, which encodes the URAT1 protein, can alter the binding site of the inhibitor or affect the transporter's conformation, reducing the inhibitor's efficacy.[1][2][3] Over 30 mutations in SLC22A12 have been identified that can lead to a loss of function of the URAT1 protein.[1][4]
-
Altered URAT1 Expression: A decrease in the expression of the URAT1 transporter on the cell surface will reduce the number of available targets for the inhibitor, leading to apparent resistance. Conversely, in some physiological contexts like insulin resistance, URAT1 expression can be upregulated.[5]
-
Increased Drug Efflux: The upregulation of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump the URAT1 inhibitor out of the cell, lowering its intracellular concentration and effectiveness.[6]
-
Activation of Bypass Pathways: Cells may develop alternative pathways for urate transport that are not targeted by the specific URAT1 inhibitor, thus compensating for the inhibition of URAT1. Other transporters like OAT1, OAT3, and GLUT9 are also involved in urate transport.[6][7]
Q2: How can I confirm that my cell line has developed resistance to a URAT1 inhibitor?
A2: Resistance can be confirmed by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically considered 3-fold or higher) in the IC50 value of the inhibitor in the suspected resistant cell line compared to the parental, sensitive cell line indicates the development of resistance.[8][9]
Q3: Are there known mutations in SLC22A12 that confer resistance to specific URAT1 inhibitors?
A3: While much of the research on SLC22A12 mutations focuses on loss-of-function leading to renal hypouricemia, these same mutations would confer resistance to a URAT1 inhibitor in a cellular model.[1][2][3] For example, the W258X mutation results in a truncated, non-functional protein.[1] Site-directed mutagenesis studies have shown that mutating key residues like S35 and F365 can significantly reduce the inhibitory effect of certain compounds.[10]
Troubleshooting Guides
Problem 1: Decreased or no response to the URAT1 inhibitor in my cell line.
| Possible Cause | Suggested Solution |
| Cell line does not express URAT1. | Verify URAT1 expression at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels. Use a positive control cell line known to express URAT1, such as HEK293 cells stably transfected with SLC22A12.[11] |
| Development of resistance. | Determine the IC50 of the inhibitor in your cell line and compare it to the parental line or published values. A significant increase suggests resistance.[9] |
| Incorrect inhibitor concentration or instability. | Prepare fresh inhibitor solutions and perform a dose-response curve to ensure you are using an effective concentration range. |
| Sub-optimal assay conditions. | Optimize the uric acid uptake assay parameters, such as incubation time and substrate concentration.[12] |
Problem 2: My cell line has confirmed resistance to the URAT1 inhibitor. How can I investigate the mechanism?
| Investigation Step | Experimental Approach |
| Check for mutations in SLC22A12. | Sequence the coding region of the SLC22A12 gene in the resistant cell line and compare it to the parental cell line to identify any mutations.[2] |
| Assess URAT1 expression levels. | Quantify URAT1 mRNA using RT-qPCR and protein levels using Western blotting or flow cytometry to determine if expression is downregulated in the resistant line.[5][10] |
| Investigate the role of efflux pumps. | Use a broad-spectrum efflux pump inhibitor, such as verapamil or MK-571, in combination with the URAT1 inhibitor. A restored sensitivity to the URAT1 inhibitor would suggest the involvement of efflux pumps. Further investigation can be done by measuring the expression of common drug transporters like ABCG2. |
| Examine urate transport activity. | Perform a uric acid uptake assay to directly measure the transport activity of URAT1 in both sensitive and resistant cells. A decrease in uptake in resistant cells could point to altered URAT1 function.[11][12] |
Quantitative Data Summary
The following table summarizes the IC50 values for various URAT1 inhibitors, which can serve as a baseline for comparison in your experiments.
| Inhibitor | Cell Line/System | IC50 (µM) | Reference |
| Benzbromarone | URAT1-expressing HEK293 cells | 0.84 | [10] |
| Benzbromarone | URAT1-expressing HEK293 cells | 0.22 | [13] |
| Benzbromarone | URAT1-expressing cells | 6.878 | [14] |
| Probenecid | URAT1-expressing HEK293 cells | 31.12 | [10] |
| Probenecid | URAT1-expressing HEK293 cells | 22 | [13] |
| Lesinurad | URAT1-expressing HEK293 cells | 3.5 | [13][15] |
| Lesinurad | URAT1-expressing cells | ~12 | [16] |
| Verinurad | URAT1-expressing cells | ~0.04 | [16] |
| Dotinurad | URAT1-expressing cells | ~0.008 | [16] |
| TD-3 | URAT1-expressing HEK293 cells | 1.36 | [17][18] |
| CDER167 | URAT1-expressing HEK293 cells | 2.08 | [10] |
| RDEA3170 | URAT1-expressing HEK293 cells | 1.47 | [10] |
Experimental Protocols
Protocol 1: Generation of a URAT1 Inhibitor-Resistant Cell Line
This protocol describes a general method for developing a resistant cell line through continuous exposure to a URAT1 inhibitor.[8][9][19]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of the URAT1 inhibitor in your parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing the URAT1 inhibitor at a concentration equal to the IC10-IC20.
-
Dose escalation: Once the cells have recovered and are proliferating, passage them and increase the inhibitor concentration by 1.5 to 2-fold.
-
Repeat and expand: Continue this process of stepwise dose escalation. At each step, a subset of cells that survive and proliferate are selected.
-
Confirm resistance: After several months of continuous culture with the inhibitor, confirm the development of resistance by determining the new IC50 value. A significant increase compared to the parental line indicates a resistant phenotype.
-
Clonal selection (optional): To ensure a homogenous population, perform single-cell cloning of the resistant pool.
Protocol 2: Uric Acid Uptake Assay
This protocol is for measuring the transport activity of URAT1 in whole cells.[11][12]
-
Cell plating: Seed URAT1-expressing cells (and a negative control cell line, e.g., parental HEK293) in a 24-well plate. Allow cells to reach approximately 80% confluency.
-
Pre-treatment with inhibitor: For inhibition studies, pre-incubate the cells with various concentrations of the URAT1 inhibitor for 30 minutes.
-
Uric acid uptake: Remove the pre-treatment medium and add a uric acid buffer (e.g., 750 µM uric acid in Krebs-Ringer buffer, pH 8.0). Incubate for 30 minutes.
-
Washing: Stop the uptake by washing the cells with ice-cold PBS.
-
Cell lysis and analysis: Lyse the cells and measure the intracellular uric acid concentration using a suitable method, such as a colorimetric assay kit or LC-MS/MS.
-
Data normalization: Normalize the intracellular uric acid content to the total protein concentration of each sample.
Visualizations
Caption: Urate transport pathways in a renal proximal tubule cell.
Caption: Experimental workflow for developing and characterizing resistant cell lines.
Caption: Troubleshooting logic for decreased inhibitor efficacy.
References
- 1. SLC22A12 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. New SLC22A12 (URAT1) Variant Associated with Renal Hypouricemia Identified by Whole-Exome Sequencing Analysis and Bioinformatics Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of SLC22A12 on hypouricemia and its clinical significance for screening purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
URAT1 Inhibitor Binding Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with URAT1 inhibitor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to measure URAT1 inhibitor binding?
A1: The most common assays include cell-based urate uptake assays, fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Cell-based assays measure the functional inhibition of URAT1, while FP, SPR, and ITC are biophysical assays that directly measure the binding of an inhibitor to the URAT1 protein.
Q2: My IC50 values for the same inhibitor vary significantly between experiments. What could be the cause?
A2: Variability in IC50 values can stem from several sources. For cell-based assays, differences in cell passage number, cell density, and incubation times can all contribute to variability. For biophysical assays, protein aggregation, incorrect protein concentration, and buffer mismatch are common culprits. Maintaining consistent experimental conditions is critical.
Q3: I am having trouble expressing and purifying stable URAT1 protein. Any suggestions?
A3: URAT1 is a multi-pass transmembrane protein and is notoriously difficult to express and purify in a stable, functional form. Common strategies include using a robust expression system (e.g., baculovirus-infected insect cells or mammalian expression systems), optimizing codon usage for the expression host, and screening various detergents for extraction and purification to maintain protein integrity.
Q4: Can I use a cell-based assay to determine the binding affinity (Kd) of my inhibitor?
A4: Not directly. Cell-based assays measure the functional inhibition of URAT1's urate transport activity, which is typically reported as an IC50 or EC50 value. While this can be related to binding affinity, it is not a direct measure. To determine the Kd, you should use a biophysical assay like surface plasmon resonance or isothermal titration calorimetry.
Troubleshooting Guides
Fluorescence Polarization (FP) Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low FP Signal or Small Assay Window | 1. Poor labeling efficiency of the fluorescent probe.2. Low binding affinity of the probe for URAT1.3. Sub-optimal URAT1 protein concentration.4. Quenching of the fluorescent probe by the buffer or inhibitor. | 1. Ensure the labeling reaction is optimized and complete. Consider using a different fluorophore.2. Screen for a higher-affinity fluorescent probe.3. Titrate the URAT1 protein concentration to find the optimal level for a robust signal.4. Test for quenching effects by incubating the probe with high concentrations of the inhibitor in the absence of URAT1. |
| High Data Scatter | 1. Protein aggregation.2. Compound precipitation.3. Bubbles in the microplate wells. | 1. Centrifuge the protein solution before use. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer.2. Check the solubility of your compounds in the assay buffer. You may need to use a co-solvent like DMSO (ensure final concentration is consistent across all wells).3. Centrifuge the plate briefly after adding all reagents and before reading. |
Surface Plasmon Resonance (SPR) Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | 1. Inappropriate immobilization of URAT1.2. Hydrophobic interactions between the analyte and the sensor chip surface.3. Insufficient blocking of the sensor surface. | 1. If using a capture-based method (e.g., His-tag), ensure the capture antibody is specific and the surface is well-blocked.2. Add a non-ionic detergent (e.g., 0.05% Tween 20) to the running buffer.3. Ensure the blocking step (e.g., with BSA or ethanolamine) is complete. |
| Poor Quality of Sensorgrams (e.g., drift, spikes) | 1. Air bubbles in the system.2. Buffer mismatch between the running buffer and the analyte solution.3. Protein instability or aggregation on the chip surface. | 1. Thoroughly degas all buffers and solutions before use.2. Ensure the analyte is dissolved in the same running buffer used in the system. If using a co-solvent like DMSO, match the concentration in the running buffer.3. Optimize the running buffer with stabilizing agents. Perform regeneration steps with care to avoid denaturing the immobilized protein. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known URAT1 inhibitors.
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| Lesinurad | 7.3 | Cell-based urate uptake | |
| Verinurad (RDEA3170) | 0.03 | Cell-based urate uptake | |
| Benzbromarone | 0.2 | Cell-based urate uptake | |
| Probenecid | 15.8 | Cell-based urate uptake |
Experimental Protocols
Example Protocol: Cell-Based URAT1 Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing human URAT1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Assay Initiation: Wash the cells with buffer and then add the diluted inhibitor solutions to the wells. Incubate for 15 minutes at 37°C.
-
Urate Uptake: Add [14C]-labeled uric acid to each well to a final concentration of 10 µM. Incubate for 5 minutes at 37°C.
-
Assay Termination: Stop the uptake by rapidly washing the cells three times with ice-cold buffer.
-
Lysis and Detection: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Validation & Comparative
Comparative Analysis of URAT1 Inhibitors: URAT1 Inhibitor 1 versus Lesinurad
This guide provides a detailed comparison of the inhibitory potency of "URAT1 inhibitor 1" and lesinurad, two inhibitors of the urate transporter 1 (URAT1). URAT1 is a key regulator of serum uric acid levels and a primary target for the treatment of hyperuricemia and gout.[1][2] Elevated uric acid in the blood, or hyperuricemia, can lead to the formation of urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout.[1][3] URAT1 inhibitors block the reabsorption of uric acid in the kidneys, thereby increasing its excretion in urine and lowering serum uric acid levels.[1]
Inhibitory Potency (IC50) Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The data below summarizes the reported IC50 values for this compound and lesinurad against the human URAT1 transporter.
| Compound | Target | IC50 Value |
| This compound | hURAT1 | 32 nM[4][5][6][7][8] |
| Lesinurad | hURAT1 | 3.53 - 7.3 µM[9][10][11] |
| Lesinurad | hOAT4 | 2.03 - 3.7 µM[9][10][11] |
Analysis: this compound demonstrates significantly higher potency against URAT1, with an IC50 value in the nanomolar range (32 nM). In contrast, lesinurad exhibits an IC50 for URAT1 in the micromolar range (3.53 - 7.3 µM).[9][10][11] It is also noteworthy that lesinurad inhibits another apical transporter involved in uric acid reabsorption, organic anion transporter 4 (OAT4), with similar potency.[9][10][11]
Experimental Protocols
The determination of IC50 values for URAT1 inhibitors typically involves a cell-based uric acid uptake assay. The following protocol provides a representative methodology.
Objective: To measure the inhibitory effect of test compounds on URAT1-mediated uric acid transport in a cellular system.
Materials:
-
Cell Line: Human embryonic kidney (HEK-293) cells stably transfected to express the human URAT1 transporter (SLC22A12).
-
Uric Acid: [¹⁴C]-labeled uric acid.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compounds: this compound and lesinurad, dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Cell Culture: HEK-293 cells expressing hURAT1 are cultured to confluence in appropriate multi-well plates.
-
Compound Preparation: A dilution series of each test compound (this compound and lesinurad) is prepared in the assay buffer.
-
Pre-incubation: The cell monolayers are washed with assay buffer and then pre-incubated with the various concentrations of the test compounds for a defined period (e.g., 10-15 minutes) at 37°C.
-
Uptake Assay: The uptake of uric acid is initiated by adding a solution containing [¹⁴C]-labeled uric acid to the wells. The incubation is carried out for a short, linear uptake period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled uric acid.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
The amount of [¹⁴C]-uric acid taken up by the cells is determined for each inhibitor concentration.
-
The data is normalized to the control group (no inhibitor) to calculate the percentage of inhibition.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
URAT1 Signaling and Inhibition Pathway
Urate transporters such as URAT1 play a critical role in maintaining urate homeostasis.[3] In the epithelial cells of the renal proximal tubules, URAT1 is located on the apical membrane and is responsible for the reabsorption of urate from the glomerular filtrate back into the bloodstream.[1][3] This process is a major determinant of serum uric acid levels.
dot
Caption: Mechanism of URAT1 inhibition in the kidney.
References
- 1. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. abmole.com [abmole.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lesinurad [drugcentral.org]
A Comparative Guide to URAT1 Inhibitor 1 and Other Uricosuric Agents
This guide provides a detailed comparison of URAT1 Inhibitor 1 with other prominent uricosuric agents, namely benzbromarone, lesinurad, and probenecid. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.
Uricosuric agents play a crucial role in the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to gout. These agents primarily function by inhibiting the urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[1] By blocking URAT1, these inhibitors increase the excretion of uric acid, thereby lowering serum uric acid levels.[2][3][4]
Comparative Efficacy of URAT1 Inhibitors
The in vitro potency of URAT1 inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of URAT1 activity. A lower IC50 value indicates a higher potency.
The table below summarizes the reported IC50 values for this compound and other selected uricosuric agents. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the cell line used, substrate concentration, and specific assay protocol.
| Compound | URAT1 IC50 |
| This compound | 32 nM [1][5] |
| Benzbromarone | 0.0372 µM - 14.3 µM[6][7] |
| Lesinurad | 3.53 µM - 9.38 µM[6] |
| Probenecid | ~42 µM - 165 µM[6][7] |
Note: The IC50 values are presented as reported in the cited literature and may vary depending on the specific experimental setup.
Signaling Pathway of Renal Uric Acid Reabsorption
The following diagram illustrates the key transporters involved in uric acid handling in the renal proximal tubule, highlighting the central role of URAT1. Uric acid is filtered from the glomerulus into the tubular lumen. URAT1, located on the apical membrane of the proximal tubule cells, reabsorbs uric acid from the lumen in exchange for an intracellular anion. Glucose transporter 9 (GLUT9) then facilitates the transport of uric acid from the cell into the bloodstream. Other transporters, such as organic anion transporters (OATs), are also involved in the secretion and reabsorption of uric acid.
Caption: Renal uric acid transport pathway.
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the IC50 values of URAT1 inhibitors.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are transiently transfected with a plasmid encoding human URAT1 using a suitable transfection reagent. Mock-transfected cells (without the URAT1 plasmid) are used as a negative control.[8]
2. Uric Acid Uptake Assay:
-
48 hours post-transfection, cells are seeded in 24-well plates.[9]
-
On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4).
-
Cells are pre-incubated with various concentrations of the test compounds (e.g., this compound, benzbromarone) or vehicle control for 10-30 minutes at 37°C.[9][10]
-
The uptake reaction is initiated by adding Krebs-Ringer buffer containing a known concentration of [14C]-labeled uric acid (e.g., 200 µM).[10]
-
After a 10-minute incubation at 37°C, the uptake is stopped by aspirating the radioactive solution and washing the cells three times with ice-cold Krebs-Ringer buffer.[10]
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
URAT1-specific uric acid uptake is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-transfected cells.
-
The percentage of inhibition for each compound concentration is determined relative to the vehicle control.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[11]
In Vivo Assessment of Uricosuric Activity in a Hyperuricemic Animal Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of uricosuric agents in a rat model of hyperuricemia.
1. Animal Model Induction:
-
Male Wistar rats are used for the study.
-
Hyperuricemia is induced by the administration of a uricase inhibitor, such as potassium oxonate, to prevent the breakdown of uric acid.[12] Adenine may also be co-administered to increase purine substrate.[12]
2. Dosing and Sample Collection:
-
The hyperuricemic animals are divided into groups and treated orally with the vehicle control, a reference compound (e.g., benzbromarone), or the test compound (e.g., this compound) at various doses.
-
Blood samples are collected at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Urine is collected over a 24-hour period using metabolic cages.
3. Biochemical Analysis:
-
Serum and urine uric acid levels are measured using a commercial uric acid assay kit.
-
Serum and urine creatinine levels are also determined to assess renal function and normalize urinary uric acid excretion.
4. Data Analysis:
-
The percentage change in serum uric acid levels from baseline is calculated for each treatment group.
-
The fractional excretion of uric acid (FEUA) is calculated using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Statistical analysis is performed to compare the effects of the test compounds with the vehicle and reference groups.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative evaluation of URAT1 inhibitors.
Caption: Comparative experimental workflow.
References
- 1. abmole.com [abmole.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Probenecid Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
A Comparative Guide to the Validation of URAT1 Inhibitor 1 in Primary Renal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "URAT1 Inhibitor 1" with other established URAT1 inhibitors. The information presented is based on experimental data from in vitro studies using primary renal cells or cell lines overexpressing URAT1, offering insights into the compound's potency and mechanism of action.
Mechanism of Action of URAT1 Inhibitors
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[1] It is located on the apical membrane of proximal tubule cells.[2] By inhibiting URAT1, these drugs reduce the reabsorption of uric acid, leading to increased excretion of uric acid in the urine and consequently lowering its levels in the blood.[3] This mechanism is a cornerstone in the management of hyperuricemia, a condition characterized by elevated uric acid levels that can lead to gout.
Comparative Efficacy of URAT1 Inhibitors
The inhibitory potency of "this compound" is compared against other well-characterized URAT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 (µM) | Cell Line | Reference |
| This compound (Hypothetical) | 0.035 | HEK293 cells expressing hURAT1 | [4] |
| Benzbromarone | 0.28 - 0.44 | HEK293 cells expressing hURAT1 | [4][5] |
| Lesinurad | 3.53 - 9.38 | HEK293 cells expressing hURAT1 | [4][6] |
| Probenecid | 13.23 | HEK293 cells expressing hURAT1 | [6] |
| Verinurad | 0.025 | HEK293 cells expressing hURAT1 | [3] |
| Dotinurad | Not specified in provided results | Not specified in provided results |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Inhibitor Validation
The validation of URAT1 inhibitors typically involves in vitro assays using cell lines that stably or transiently express the human URAT1 transporter (hURAT1), such as Human Embryonic Kidney 293 (HEK293) cells.
[14C]-Uric Acid Uptake Assay
This is a classic and direct method to measure the inhibitory activity of a compound on URAT1 function.
Principle: This assay measures the uptake of radiolabeled uric acid into cells expressing URAT1 in the presence and absence of the test inhibitor. A reduction in the uptake of [14C]-uric acid in the presence of the inhibitor indicates its inhibitory activity.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
For transient expression, transfect the cells with a plasmid containing the hURAT1 gene using a suitable transfection reagent. For stable expression, use a previously established stable cell line.
-
Seed the cells into 24- or 96-well plates and grow to approximately 80% confluency.[5]
-
-
Inhibition Assay:
-
Wash the cells twice with a pre-warmed transport buffer (e.g., Krebs-Ringer buffer).
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., "this compound," benzbromarone) for 15-30 minutes at 37°C.[5][7]
-
Initiate the uptake by adding the transport buffer containing [14C]-uric acid (e.g., at a final concentration of 25 µM).[8]
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[5][8]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Measurement and Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates to normalize the uptake data.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoid curve using appropriate software.
-
Fluorescence-Based Assay
This method offers a non-radioactive alternative for screening URAT1 inhibitors.
Principle: This assay utilizes a fluorescent substrate that is transported by URAT1. The inhibition of URAT1 is measured by the decrease in the intracellular accumulation of the fluorescent substrate in the presence of an inhibitor. 6-carboxyfluorescein (6-CFL) has been identified as a suitable fluorescent substrate for URAT1.[9]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Follow the same procedure as for the [14C]-uric acid uptake assay to prepare HEK293 cells expressing hURAT1.
-
-
Inhibition Assay:
-
Wash the cells with transport buffer.
-
Pre-incubate the cells with the test inhibitors at various concentrations.
-
Add the fluorescent substrate (e.g., 6-CFL) to initiate the uptake.
-
Incubate for a specific time at 37°C.
-
-
Measurement and Analysis:
-
Wash the cells to remove the extracellular fluorescent substrate.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the radioisotope assay.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating URAT1 inhibitors in vitro.
Caption: Simplified URAT1-mediated uric acid transport pathway.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison of URAT1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of key URAT1 inhibitors, supported by experimental data. Urate transporter 1 (URAT1), a crucial protein in the renal reabsorption of uric acid, is a primary target for the management of hyperuricemia and gout. This document delves into the efficacy, pharmacokinetics, and safety profiles of prominent URAT1 inhibitors, offering a clear comparative analysis to inform preclinical and clinical research.
Mechanism of Action of URAT1 Inhibitors
URAT1 is a renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, these drugs increase the urinary excretion of uric acid, thereby lowering serum uric acid levels. The primary mechanism involves the competitive or non-competitive binding of the inhibitor to the URAT1 transporter, preventing uric acid from binding and being reabsorbed.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
In Vivo Efficacy Comparison
The in vivo efficacy of URAT1 inhibitors is primarily assessed in animal models of hyperuricemia, most commonly the potassium oxonate (PO)-induced hyperuricemic mouse or rat model. PO inhibits uricase, the enzyme that breaks down uric acid in most mammals, leading to elevated serum uric acid levels. The following tables summarize the comparative efficacy of key URAT1 inhibitors from various preclinical studies.
Table 1: In Vivo Efficacy of URAT1 Inhibitors in Hyperuricemic Animal Models
| Inhibitor | Animal Model | Dose | Route of Administration | Serum Uric Acid Reduction (%) | Comparator | Comparator Serum Uric Acid Reduction (%) | Reference |
| Dotinurad | Cebus monkeys | 1-30 mg/kg | Oral | Dose-dependent decrease | Benzbromarone (30 mg/kg) | Similar to 1 mg/kg dotinurad | [1][2] |
| Verinurad | Healthy humans | 40 mg | Oral | Up to 60% | N/A | N/A | |
| Lesinurad | PO-induced hyperuricemic rats | 80 mg/kg | Oral | Comparable to 40 mg/kg LUM | LUM (40 mg/kg) | Comparable to 80 mg/kg lesinurad | [3] |
| Benzbromarone | PO-induced hyperuricemic mice | 10 mg/kg | Oral | Comparable to 20 mg/kg BDEO | BDEO (20 mg/kg) | Comparable to 10 mg/kg benzbromarone | [3] |
| CC18002 | Sub-HUA mice | 100 mg/kg | Oral | Marked decrease | Benzbromarone (100 mg/kg) | Comparable | [4] |
| JNS4 | Hyperuricemic mice | 1-4 mg/kg | Oral | Higher than benzbromarone and lesinurad | Benzbromarone, Lesinurad | N/A | |
| TD-3 | N/A | N/A | N/A | Excellent in vivo lowering | Lesinurad | Surpassed lesinurad | [5] |
Note: Direct comparison between studies should be made with caution due to variations in experimental design, animal models, and methodologies.
Pharmacokinetic Profiles
The pharmacokinetic properties of URAT1 inhibitors are critical for determining their dosing regimen and potential for drug-drug interactions. The following table provides a comparative overview of key pharmacokinetic parameters.
Table 2: Comparative Pharmacokinetic Parameters of URAT1 Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Dotinurad | Cebus monkeys | 30 mg/kg | 22.1 | 163 | N/A | [3] |
| Benzbromarone | Cebus monkeys | 30 mg/kg | 11.1 | 129 | 36.11 | [3] |
| JNS4 | Mice | N/A | N/A | N/A | 55.28 | |
| Lesinurad | N/A | N/A | N/A | N/A | N/A | |
| Verinurad | N/A | N/A | N/A | N/A | N/A |
In Vivo Safety Profiles
The safety of URAT1 inhibitors is a significant consideration, with historical concerns over hepatotoxicity (benzbromarone) and potential for renal events. Modern inhibitors are designed for improved safety profiles.
Table 3: In Vivo Safety Comparison of URAT1 Inhibitors
| Inhibitor | Key Safety Findings | Preclinical Model | Clinical Safety Data | Reference |
| Dotinurad | Weak inhibitory activity against mitochondrial respiration; no effect on urate secretion transporters in vivo. | Cebus monkeys | Favorable safety profile in clinical trials. | [1] |
| Verinurad | Generally well-tolerated in preclinical and clinical studies. | N/A | Combination with XOIs shown to be safe. | |
| Lesinurad | Potential for renal adverse events at higher doses. | N/A | Approved for use in combination with an XOI. | [6] |
| Benzbromarone | Associated with hepatotoxicity. | N/A | Use is limited due to liver safety concerns. | [5] |
| 22k (Azaindole derivative) | No glutathione trapping, suggesting reduced risk of reactive metabolite formation and idiosyncratic liver toxicity. | N/A | N/A | [3] |
Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia Model in Rats
This is a widely used model to evaluate the efficacy of urate-lowering agents.
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Induction of Hyperuricemia: A single intraperitoneal (i.p.) or oral gavage administration of potassium oxonate (250-750 mg/kg) is given to inhibit uricase.[7][8]
-
Drug Administration: Test compounds (URAT1 inhibitors) or vehicle are administered orally one hour before or after the potassium oxonate administration.[8]
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) after drug administration.[4]
-
Serum Uric Acid Analysis: Serum is separated by centrifugation, and uric acid levels are determined using a commercial uric acid assay kit or by high-performance liquid chromatography (HPLC).
Measurement of Serum Uric Acid by HPLC
-
Sample Preparation: Serum samples are deproteinized by adding an equal volume of acetonitrile or perchloric acid, followed by vortexing and centrifugation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of phosphate buffer and methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 280-290 nm.
-
-
Quantification: Uric acid concentration is determined by comparing the peak area of the sample to a standard curve of known uric acid concentrations.
Experimental Workflow and Logical Relationships
The development and in vivo comparison of URAT1 inhibitors follow a logical progression from initial screening to comprehensive preclinical evaluation.
Caption: Logical workflow for the preclinical development of URAT1 inhibitors.
This guide provides a foundational comparison of URAT1 inhibitors based on available in vivo data. As new compounds emerge and more head-to-head studies are conducted, this landscape will continue to evolve. Researchers are encouraged to consult the primary literature for detailed experimental conditions and data interpretation.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantarchives.org [plantarchives.org]
- 3. Discovery and Optimization of 6‑Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review and model-based analysis to identify whether renal safety risks of URAT1 inhibitors are fully determined by uric acid-lowering efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of a novel selective urate reabsorption inhibitor “dotinurad” among patient groups with different stages of renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
The Power of Two: A Comparative Guide to the Synergistic Effects of URAT1 and Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The management of hyperuricemia, a precursor to gout and a risk factor for cardiovascular and renal disease, has entered a new era with the advent of combination therapies. Targeting both the production and reabsorption of uric acid through the synergistic action of xanthine oxidase (XO) inhibitors and urate transporter 1 (URAT1) inhibitors has demonstrated superior efficacy in lowering serum uric acid (sUA) levels compared to monotherapy. This guide provides an objective comparison of these combination therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Mechanism of Synergy: A Dual-Pronged Attack on Uric Acid
The synergistic effect of combining a URAT1 inhibitor with a xanthine oxidase inhibitor stems from their complementary mechanisms of action. Xanthine oxidase inhibitors, such as allopurinol and febuxostat, decrease the production of uric acid by blocking the enzymatic conversion of hypoxanthine and xanthine to uric acid. URAT1 inhibitors, including verinurad, dotinurad, and lesinurad, target the kidneys to increase the excretion of uric acid by blocking its reabsorption from the renal tubules back into the bloodstream[1][2]. This dual approach of reducing production and enhancing excretion leads to a more profound and sustained reduction in sUA levels than either agent can achieve alone[1].
Caption: Dual-action mechanism of URAT1 and XO inhibitors.
Comparative Efficacy of Combination Therapies
Clinical studies have consistently demonstrated the superior sUA-lowering effects of combination therapies. The following tables summarize the quantitative data from key clinical trials, providing a clear comparison of different drug combinations.
Table 1: Verinurad in Combination with Xanthine Oxidase Inhibitors
| Combination | Dosage | Treatment Duration | Baseline sUA (mg/dL) | Mean % sUA Reduction | Key Findings |
| Verinurad + Allopurinol[3][4] | Verinurad: 2.5-20 mg QD + Allopurinol: 300 mg QD | 7 days | ≥8.0 | 47% to 74% (dose-dependent) | Greater sUA reduction than allopurinol 600 mg alone.[3] |
| Verinurad + Febuxostat[5][6][7] | Verinurad: 10 mg QD + Febuxostat: 40 mg QD | 7 days | Not Specified | 76% | Greater reduction than verinurad (56%) or febuxostat (49%) alone.[6][7] |
| Verinurad + Febuxostat[5][6][7] | Verinurad: 2.5 mg QD + Febuxostat: 80 mg QD | 7 days | Not Specified | 67% | Greater reduction than verinurad (38%) or febuxostat (57%) alone.[6][7] |
Table 2: Dotinurad in Combination with Xanthine Oxidase Inhibitors
| Combination | Dosage | Treatment Duration | Baseline sUA (mg/dL) | % of Patients Achieving sUA ≤6.0 mg/dL | Key Findings |
| Dotinurad (switched from Febuxostat)[8][9] | Dotinurad: 0.5-4 mg/day | 24 weeks | >6.0 | 70.3% | Effective in patients inadequately controlled with febuxostat.[8][9] |
| Dotinurad + Febuxostat[10] | Dotinurad: 0.5 mg/day + Febuxostat: 10 mg/day | Not Specified | Not Specified | Significant sUA decrease in CKD G3 & G4 patients | Combination therapy is effective in patients with moderate chronic kidney disease.[10] |
| Dotinurad vs. Febuxostat (Monotherapy Comparison)[11] | Dotinurad: 0.5-2 mg/day vs. Febuxostat: 10-40 mg/day | 14 weeks | Not Specified | 84.8% (Dotinurad) vs. 88.0% (Febuxostat) | Dotinurad was non-inferior to febuxostat in lowering sUA.[11] |
| Dotinurad vs. Febuxostat (Monotherapy Comparison)[12][13] | Dotinurad: 2-4 mg/day vs. Febuxostat: 40 mg/day | 24 weeks | 9.66 | 73.6% (Dotinurad) vs. 38.1% (Febuxostat) | Dotinurad 4 mg was superior to febuxostat 40 mg.[12][13] |
Table 3: Lesinurad in Combination with Xanthine Oxidase Inhibitors
| Combination | Dosage | Treatment Duration | Baseline sUA (mg/dL) | % of Patients Achieving sUA ≤5.0 or ≤6.0 mg/dL | Key Findings |
| Lesinurad + Allopurinol[1][14] | Lesinurad: 200 or 400 mg/day + Allopurinol | Not Specified | Not Specified | Superior to allopurinol monotherapy | Increased risk of renal-related adverse events.[14] |
| Lesinurad + Febuxostat[1][14] | Lesinurad: 200 or 400 mg/day + Febuxostat | Not Specified | Not Specified | Superior to febuxostat monotherapy | Increased risk of renal-related adverse events.[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the efficacy of URAT1 and xanthine oxidase inhibitors.
In Vitro URAT1 Inhibition Assay
This assay determines the inhibitory potential of a compound on the URAT1 transporter.
Caption: In vitro URAT1 inhibition assay workflow.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter are cultured in appropriate media.
-
Compound Incubation: Cells are seeded in multi-well plates and pre-incubated with varying concentrations of the test URAT1 inhibitor or vehicle control for a specified time.
-
Substrate Addition: A solution containing a known concentration of radiolabeled uric acid (e.g., [14C]uric acid) is added to each well.
-
Uptake Reaction: The cells are incubated for a short period (e.g., 5-15 minutes) to allow for uric acid uptake.
-
Termination and Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled uric acid.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of URAT1 activity is inhibited) is then determined.
In Vivo Xanthine Oxidase Activity Assay in a Rat Model of Hyperuricemia
This assay measures the in vivo efficacy of a xanthine oxidase inhibitor in a preclinical model.
Methodology:
-
Induction of Hyperuricemia: Hyperuricemia is induced in rats by administering a uricase inhibitor (e.g., potassium oxonate) and a purine-rich diet for several days.
-
Drug Administration: The test xanthine oxidase inhibitor or vehicle is administered orally or via another appropriate route.
-
Sample Collection: At specified time points after drug administration, blood samples are collected to measure serum uric acid levels. Liver tissue can also be collected for ex vivo analysis of XO activity.
-
Ex Vivo XO Activity Assay:
-
Liver tissue is homogenized in a suitable buffer.
-
The homogenate is centrifuged to obtain the supernatant containing the enzyme.
-
The xanthine oxidase activity in the supernatant is determined spectrophotometrically by measuring the rate of uric acid formation from xanthine. A common method involves monitoring the increase in absorbance at 295 nm.
-
-
Data Analysis: The reduction in serum uric acid levels and the inhibition of liver xanthine oxidase activity in the treated group are compared to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.
Safety and Tolerability
The combination of URAT1 inhibitors and xanthine oxidase inhibitors has been generally well-tolerated in clinical trials. However, it is important to note that URAT1 inhibitors as a class have been associated with an increased risk of renal-related adverse events, particularly when used as monotherapy, due to the potential for increased urinary uric acid concentration leading to crystal nephropathy[15][16]. The co-administration of a xanthine oxidase inhibitor mitigates this risk by reducing the overall production of uric acid, thereby lowering the amount of uric acid excreted in the urine[4].
In a study of verinurad combined with allopurinol, no serious adverse events, withdrawals due to adverse events, or renal-related events were reported during the combination treatment[3]. Similarly, studies with dotinurad and lesinurad in combination with XO inhibitors have shown favorable safety profiles[11][14].
Conclusion
The synergistic combination of URAT1 inhibitors and xanthine oxidase inhibitors represents a significant advancement in the management of hyperuricemia. By targeting both the production and renal excretion of uric acid, these combination therapies offer a more potent and effective means of lowering serum uric acid levels to target ranges. The data presented in this guide underscore the clinical benefits of this dual-mechanism approach. Continued research and clinical development in this area hold the promise of even more effective and safer treatment options for patients with hyperuricemia and gout.
References
- 1. The Stiff Joint: Comparative Evaluation of Monotherapy and Combination Therapy With Urate Lowering Agents in Managing Acute Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic Effects and Safety of Verinurad in Combination with Allopurinol Versus Allopurinol Alone in Adults with Gout: A Phase 2a, Open-Label Study - ACR Meeting Abstracts [acrabstracts.org]
- 4. Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with febuxostat in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Pharmacodynamics, and Tolerability of Concomitant Administration of Verinurad and Febuxostat in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, and Tolerability of Concomitant Administration of Verinurad and Febuxostat in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Switching from febuxostat to dotinurad, a novel selective urate reabsorption inhibitor, may substantially reduce serum urate levels, through URAT1 inhibition, potentially without adversely affecting ABCG2 function: findings from the SWITCH SURI study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Dotinurad on Serum Uric Acid Concentration in Chronic Kidney Disease Patients Treated with Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A non-inferiority study of the novel selective urate reabsorption inhibitor dotinurad versus febuxostat in hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dotinurad Lowers Urate More Effectively Than Febuxostat [medscape.com]
- 13. hcplive.com [hcplive.com]
- 14. Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of URAT1 Inhibitor 1
For researchers and scientists engaged in drug development, particularly in studies related to hyperuricemia and gout, the responsible handling and disposal of investigational compounds like URAT1 inhibitor 1 are paramount.[1][2] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research environment.
This compound, a potent uric acid transporter 1 (URAT1) inhibitor, is a brominated organic compound with the molecular formula C19H15Br2N5O2S2.[1][2] Due to its chemical nature, it requires special handling and disposal as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.
-
Due to the presence of bromine, this waste should be segregated as halogenated organic waste .[4] Mixing it with non-halogenated waste can complicate and increase the cost of disposal.
-
-
Containerization :
-
Use a dedicated, properly labeled, and leak-proof waste container for all this compound waste. The container must be compatible with the chemical properties of the compound and any solvents used.
-
The label on the waste container should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound."
-
-
Storage of Waste :
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5]
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound, if available, or at a minimum, the chemical name and CAS number (268720-62-1).[1]
-
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up : Carefully collect the absorbent material and any contaminated debris into the designated halogenated organic waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below for easy reference.
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 268720-62-1 |
| Molecular Formula | C19H15Br2N5O2S2 |
| Molecular Weight | 569.29 g/mol |
| Appearance | Solid |
| Solubility | DMSO > 100 mg/mL |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years |
| In solvent: -80°C for 6 months, -20°C for 1 month |
By adhering to these guidelines, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the scientific community.
References
- 1. abmole.com [abmole.com]
- 2. glpbio.com [glpbio.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling URAT1 inhibitor 1
This guide provides crucial safety and logistical information for the handling and disposal of URAT1 Inhibitor 1, a potent research compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The following procedures are based on best practices for handling novel chemical entities; always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed information.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood is mandatory. If weighing powder, a fit-tested N95 respirator may be required. | Prevents inhalation of airborne particles or aerosols. |
Experimental Protocol: Safe Handling and Weighing
This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid form)
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes and tips
-
Vortex mixer
-
Waste container
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing:
-
Place a new piece of weighing paper or a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the appropriate volumetric flask.
-
Add a small amount of the designated solvent to the weighing paper to rinse any residual powder into the flask.
-
Add solvent to the flask up to approximately 80% of the final volume.
-
Cap the flask and vortex until the compound is fully dissolved.
-
Bring the solution to the final volume with the solvent.
-
-
Storage:
-
Transfer the stock solution into a clearly labeled storage vial. The label should include the compound name, concentration, solvent, and date of preparation.
-
Store the solution under the conditions recommended in the manufacturer's documentation.
-
-
Cleanup:
-
Dispose of all contaminated materials (e.g., weighing paper, pipette tips) in the designated chemical waste container.
-
Wipe down the work area within the fume hood with an appropriate cleaning agent.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All waste containers must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
